2,4-Dibromofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNCJRCPCNHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503020 | |
| Record name | 2,4-Dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-06-3 | |
| Record name | 2,4-Dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dibromofuran, a halogenated heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this document presents a proposed synthetic pathway based on established chemical principles and offers a comparative analysis of its predicted and experimentally determined spectral data alongside its isomers.
Synthesis of this compound: A Proposed Pathway
A direct, one-pot synthesis of this compound is not well-documented in the existing literature. Therefore, a multi-step synthetic approach is proposed, commencing from readily available 2-furoic acid. This proposed pathway involves the initial synthesis of 2-bromofuran, followed by a regioselective bromination at the C4 position, potentially via a halogen dance rearrangement.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound from 2-furoic acid.
Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Bromofuran from 2-Furoic Acid
This procedure is adapted from established methods of bromination and decarboxylation of furoic acid derivatives.
-
Esterification of 2-Furoic Acid: 2-furoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality during bromination. This can be achieved by refluxing 2-furoic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bromination of the Furoate Ester: The resulting furoate ester is then brominated. While various brominating agents can be used, a mixture of bromine in a chlorinated solvent is a common choice. This step can lead to a mixture of brominated products.
-
Saponification and Decarboxylation: The brominated ester mixture is saponified using a base (e.g., sodium hydroxide) to the corresponding carboxylate salts. Subsequent heating of the salts, often in the presence of a copper catalyst and a high-boiling solvent like quinoline, induces decarboxylation to yield a mixture of brominated furans, from which 2-bromofuran can be isolated by distillation.
Step 2: Synthesis of this compound from 2-Bromofuran via Halogen Dance Rearrangement
This proposed step is based on the "halogen dance" reaction, a known phenomenon in halogenated aromatic and heteroaromatic compounds.[1]
-
Deprotonation of 2-Bromofuran: 2-Bromofuran is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise. LDA is expected to selectively deprotonate the most acidic proton at the C5 position, forming 2-bromo-5-lithiofuran.
-
Halogen Dance Rearrangement: Upon controlled warming of the reaction mixture, the thermodynamically more stable 4-bromo-2-lithiofuran intermediate may be formed through a halogen dance rearrangement. This involves the migration of the bromine atom from the C2 to the C4 position.
-
Electrophilic Bromination: The reaction mixture is then quenched with an electrophilic brominating agent, such as carbon tetrabromide (CBr4) or 1,2-dibromoethane. This will introduce a bromine atom at the lithiated C2 position, yielding the desired this compound.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.
Characterization of this compound
As experimental spectroscopic data for this compound is scarce, this section provides predicted data from computational models and compares it with the known experimental data of its isomers, 2,3-dibromofuran and 2,5-dibromofuran.
Physical and Chemical Properties
| Property | This compound (Predicted)[2] | 2,3-Dibromofuran (Experimental)[3] | 2,5-Dibromofuran (Experimental) |
| Molecular Formula | C₄H₂Br₂O | C₄H₂Br₂O | C₄H₂Br₂O |
| Molecular Weight | 225.87 g/mol | 225.87 g/mol | 225.87 g/mol |
| Appearance | - | Liquid[3] | - |
| Density | - | 2.117 g/mL at 25 °C[3] | - |
| Refractive Index | - | n20/D 1.544[3] | - |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | 1H NMR (Predicted Chemical Shifts, ppm) | 13C NMR (Predicted Chemical Shifts, ppm) |
| This compound | δ 7.5 (s, 1H, H5), 6.6 (s, 1H, H3) | δ 145 (C5), 125 (C2), 115 (C4), 110 (C3) |
Comparative Experimental NMR Data for Dibromofuran Isomers:
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of furan derivatives typically shows characteristic bands for C-H stretching, C=C stretching, and C-O-C stretching vibrations. For this compound, the following absorptions are predicted:
| Wavenumber (cm-1) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | C=C stretching of the furan ring |
| ~1250-1000 | C-O-C stretching |
| Below 800 | C-Br stretching |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br).
| m/z | Assignment |
| ~224, 226, 228 | Molecular ion peak (M+) cluster in a ~1:2:1 ratio |
| Fragments | Loss of Br, CO, and other characteristic furan ring fragments |
Characterization Workflow
Caption: Workflow for the characterization of synthesized this compound.
Conclusion
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromofuran is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its two bromine atoms, positioned at electronically distinct locations on the furan ring, offer opportunities for selective functionalization. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its utility in forming new carbon-carbon and carbon-heteroatom bonds. Key reaction pathways, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, are discussed in detail. Experimental protocols and mechanistic diagrams are provided to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the key properties summarized in the table below. These characteristics are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 32460-06-3 | [1] |
| Molecular Formula | C₄H₂Br₂O | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| Melting Point | 31-32 °C | [2] |
| Boiling Point | 167.1 ± 20.0 °C (Predicted) | [2] |
| Density | 2.159 ± 0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(OC=C1Br)Br | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the differential reactivity of its two carbon-bromine bonds. The bromine atom at the C2 position (α-position) is generally more reactive than the bromine at the C4 position (β-position) in several key transformations. This regioselectivity is a cornerstone of its synthetic utility.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles.[3] For this compound, this reaction typically proceeds with high selectivity at the more acidic C2 position. The greater stability of a carbanion at an α-position of furan drives the selective replacement of the α-bromine.[4]
Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C or lower) generates the 2-lithio-4-bromofuran intermediate.[5] This intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C2 position.
Caption: Selective metal-halogen exchange at the C2 position.
Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) with appropriate personal protective equipment.
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithiated intermediate.
-
Add a solution of the desired electrophile (1.1-1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours) and then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds.[6] this compound is an excellent substrate for these reactions, with the C2-Br bond generally exhibiting higher reactivity, allowing for selective mono-functionalization.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7] This reaction is widely used due to the stability and low toxicity of the boron reagents.[8] For this compound, Suzuki coupling can be controlled to selectively form a C-C bond at the C2 position.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
In a pressure tube or round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., dioxane, toluene, or a mixture).[1]
-
Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (3-12 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
The Stille coupling reaction partners an organohalide with an organotin compound (organostannane) catalyzed by palladium.[9] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups.[2][10] Similar to the Suzuki coupling, the C2 position of this compound is preferentially functionalized.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Caution: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate protective measures.
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a ligand if necessary, and an anhydrous, degassed solvent (e.g., DMF or dioxane).
-
Add this compound (1.0 eq) followed by the organostannane reagent (1.0-1.2 eq).
-
Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be included to accelerate the reaction.[11]
-
Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF) or filter through a pad of silica gel.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Halogen Dance Reaction
The "halogen dance" is a base-induced isomerization of halogen atoms on an aromatic ring.[12][13] This rearrangement can occur under conditions used for metal-halogen exchange, particularly if the reaction temperature is allowed to rise or if a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used. The mechanism involves deprotonation at an adjacent position, followed by a series of lithium-halogen exchange steps that can lead to a mixture of isomers.[14] For this compound, a halogen dance could potentially lead to the formation of 2,3-dibromofuran or 3,4-dibromofuran, although this is generally considered a side reaction to be avoided when selective functionalization is desired.
Caption: Simplified mechanism of a base-induced halogen dance.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex substituted furans. The differential reactivity of its two bromine atoms, with the C2 position being more susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling, allows for predictable and selective functionalization. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound as a key building block in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions is paramount to achieving the desired regioselectivity and avoiding potential side reactions such as the halogen dance.
References
- 1. rsc.org [rsc.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism [ch.ic.ac.uk]
Unveiling the Spectroscopic Signature of 2,4-Dibromofuran: An In-depth NMR Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dibromofuran, a key intermediate in organic synthesis. This document summarizes the available spectral data, outlines the experimental protocols for its acquisition, and presents a logical framework for signal assignment, offering a foundational resource for those working with this versatile molecule.
1H and 13C NMR Spectral Data
The NMR spectra of this compound, while not extensively documented in publicly available literature, can be assigned based on established principles of NMR spectroscopy and data from related structures. The expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are crucial for the unambiguous identification and characterization of this compound.
The anticipated data, based on the analysis of similar brominated furan systems, is summarized below. It is important to note that the precise chemical shifts can vary depending on the solvent and the specific experimental conditions.
| Proton (1H) | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| H-3 | ~6.5 - 6.7 | Doublet (d) | J3,5 ≈ 1.5 - 2.0 |
| H-5 | ~7.4 - 7.6 | Doublet (d) | J5,3 ≈ 1.5 - 2.0 |
| Carbon (13C) | Chemical Shift (δ) / ppm |
| C-2 | ~120 - 125 |
| C-3 | ~110 - 115 |
| C-4 | ~100 - 105 |
| C-5 | ~145 - 150 |
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following provides a generalized experimental protocol for obtaining the 1H and 13C NMR spectra of this compound.
Instrumentation: A high-field nuclear magnetic resonance spectrometer, typically operating at a frequency of 400 MHz or higher for 1H nuclei, is recommended.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as it can influence the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0-10 ppm is generally adequate.
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0-160 ppm is appropriate for this compound.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H spectrum to determine the relative proton ratios.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Logical Framework for Signal Assignment
The assignment of the observed NMR signals to the specific protons and carbons in the this compound molecule is based on a logical interpretation of chemical shifts and coupling patterns.
Technical Guide: 2,4-Dibromofuran (CAS No. 32460-06-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on 2,4-Dibromofuran. It is important to note that this compound is not extensively studied, and much of the data regarding its biological activity and specific experimental protocols are not available in the public domain. Information from analogous compounds is provided for context where direct data is absent.
Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 32460-06-3 | - |
| Molecular Formula | C₄H₂Br₂O | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dibromo-furan | [1] |
| Melting Point | 31-32 °C | [2] |
| Boiling Point (Predicted) | 167.1 ± 20.0 °C | [2] |
| Density (Predicted) | 2.159 ± 0.06 g/cm³ | [2] |
| Topological Polar Surface Area | 13.1 Ų | [1] |
| LogP (Predicted) | 2.7 | [1] |
Spectroscopic Data
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the furan scaffold and the presence of bromine substituents suggest potential areas of interest for research and drug development.
The furan nucleus is a common motif in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The electron-rich nature of the furan ring allows for various interactions with biological macromolecules.
Furthermore, halogenated furanones, which are structurally related to this compound, have been isolated from marine algae and are known to interfere with bacterial communication systems, a process known as quorum sensing. This activity can inhibit biofilm formation and reduce the virulence of pathogenic bacteria. Given these precedents, this compound could be investigated for similar antimicrobial and anti-biofilm activities.
Experimental Protocols
Due to the absence of published studies on the biological effects of this compound, no specific experimental protocols can be cited. Researchers interested in evaluating this compound would need to adapt general protocols for assessing activities such as:
-
Antimicrobial Susceptibility Testing: Standard methods like broth microdilution or disk diffusion assays could be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Quorum Sensing Inhibition Assays: Reporter gene assays using bacterial strains like Chromobacterium violaceum or Vibrio harveyi can be employed to screen for quorum sensing inhibitory activity.
-
Biofilm Inhibition Assays: Crystal violet staining or confocal microscopy can be used to quantify the effect of the compound on biofilm formation by relevant microorganisms.
-
Cytotoxicity Assays: In vitro assays using various cell lines (e.g., HeLa, HepG2) are necessary to assess the potential toxicity of the compound, which is a critical step in any drug development pipeline.
Logical Relationships and Workflows
The following diagrams illustrate the general logical flow for the synthesis and initial biological evaluation of a novel compound like this compound.
References
In-Depth Technical Guide to 2,4-Dibromofuran: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 2,4-dibromofuran. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Br₂O.[1] Its structure consists of a five-membered furan ring substituted with bromine atoms at the second and fourth positions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂O | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| CAS Number | 32460-06-3 | |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(OC=C1Br)Br | [1] |
| InChI | InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H | [1] |
| InChIKey | ZBZNCJRCPCNHQL-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 3- and 5-positions of the furan ring. The chemical shifts will be influenced by the deshielding effect of the bromine atoms and the oxygen heteroatom.
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit four signals corresponding to the four carbon atoms of the furan ring. The carbons bearing the bromine atoms (C2 and C4) will show significant downfield shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound will display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) is expected around m/z 224, 226, and 228 with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the furan ring.[2][3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational modes of the furan ring and the carbon-bromine bonds. Key absorptions are expected for C-H stretching (around 3100 cm⁻¹), C=C stretching of the furan ring (typically in the 1600-1450 cm⁻¹ region), and C-O-C stretching.[5] The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.[6]
Synthesis of Dibromofurans: An Experimental Protocol Perspective
While a specific, detailed experimental protocol for the synthesis of this compound is not widely documented, a general and convenient method for the bromination of furan to yield dibrominated products has been reported. This procedure can likely be adapted and optimized for the selective synthesis of the 2,4-isomer.
General Procedure for the Dibromination of Furan
A reported synthesis for 2,5-dibromofuran involves the reaction of furan with two molar equivalents of bromine in N,N-dimethylformamide (DMF).[7] This reaction proceeds via electrophilic substitution.
Reaction Scheme:
Figure 1: General reaction for the dibromination of furan.
Experimental Steps (Adapted for 2,5-Dibromofuran): [7]
-
Reaction Setup: In a well-ventilated fume hood, a solution of furan in N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Bromine: A solution of two molar equivalents of bromine in DMF is added dropwise to the cooled furan solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired dibromofuran.
Note on Isomer Selectivity: The synthesis of the specific this compound isomer would require careful control of reaction conditions and potentially the use of directing groups or alternative brominating agents to achieve the desired regioselectivity. Further research into the electrophilic substitution patterns of substituted furans would be necessary to develop a targeted synthesis for this compound.
Applications in Research and Drug Development
Halogenated furans are valuable building blocks in organic synthesis and medicinal chemistry. The bromine atoms in this compound can serve as versatile handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. While the direct biological activity of this compound is not extensively reported, furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that derivatives of this compound could be of interest in drug discovery programs.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a target molecule like this compound.
Figure 2: A logical workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its spectroscopic properties, develop a regioselective synthesis, and explore its potential applications.
References
- 1. This compound | C4H2Br2O | CID 12572398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to the Physical Properties of 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern offers unique reactivity, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its reactivity.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₄H₂Br₂O | PubChem[1] |
| Molecular Weight | 225.87 g/mol | PubChem[1] |
| Melting Point | 31-32 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 167.1 ± 20.0 °C | ChemicalBook[2] |
| Density (Predicted) | 2.159 ± 0.06 g/cm³ | ChemicalBook[2] |
| CAS Number | 32460-06-3 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound were not found in the immediate search, a database containing its spectral information (IR, NMR, MS) is referenced, suggesting this data exists. For research purposes, it is recommended to acquire this data from specialized chemical databases or through experimental analysis.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the bromination of furan and the synthesis of other dibromofuran isomers can be adapted. The synthesis would likely proceed via the electrophilic bromination of furan or a monosubstituted furan precursor.
General Workflow for the Synthesis of Dibromofurans:
The following is a generalized workflow based on the synthesis of other brominated furans, which can serve as a starting point for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of dibromofurans.
Key Considerations for Synthesis:
-
Starting Material: The choice of starting material (furan, 2-bromofuran, or 3-bromofuran) will significantly influence the reaction conditions and the regioselectivity of the second bromination.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and milder alternative to liquid bromine for the bromination of furans.
-
Solvent: The choice of solvent can affect the reactivity and selectivity of the bromination reaction. Common solvents include dichloromethane, chloroform, and acetic acid.
-
Temperature: Bromination reactions are often carried out at low temperatures to control the reaction rate and minimize side product formation.
-
Purification: Due to the potential for the formation of isomeric dibromofurans and over-brominated products, purification by column chromatography or fractional distillation is typically necessary.
Reactivity and Potential Signaling Pathways
While no specific biological signaling pathways involving this compound have been documented, its chemical reactivity makes it a valuable intermediate in the synthesis of more complex molecules that may have biological activity. The bromine atoms can be substituted or used in cross-coupling reactions to introduce new functional groups.
Illustrative Reaction: Suzuki Cross-Coupling
A common and powerful reaction for forming carbon-carbon bonds is the Suzuki cross-coupling reaction. In this reaction, a brominated compound like this compound can be coupled with an organoboron compound in the presence of a palladium catalyst. This provides a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the furan ring.
Caption: A simplified diagram of a Suzuki cross-coupling reaction involving this compound.
This reaction pathway highlights the potential of this compound as a scaffold for creating diverse libraries of compounds for drug discovery and development. The regioselectivity of the coupling (at the 2- or 4-position) can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Conclusion
This compound is a halogenated furan with physical properties that make it a useful intermediate in organic synthesis. While some of its physical constants have been predicted, further experimental verification is warranted. The lack of a specific, detailed synthesis protocol in the literature suggests an opportunity for methodological development. The reactivity of its carbon-bromine bonds, particularly in cross-coupling reactions, underscores its potential in the synthesis of novel compounds for various scientific and pharmaceutical applications. Researchers and drug development professionals are encouraged to explore the synthetic utility of this versatile building block.
References
An In-depth Technical Guide to 2,4-Dibromofuran: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of 2,4-Dibromofuran, a halogenated heterocyclic compound. The document details the seminal synthesis as reported in 1930 and presents its known physical and spectroscopic data in a structured format. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this versatile chemical building block.
Introduction
This compound is a disubstituted furan, a class of aromatic heterocyclic compounds that are integral to a wide array of natural products and synthetic pharmaceuticals. The introduction of bromine atoms to the furan ring significantly alters its electronic properties and provides reactive handles for further chemical transformations, making this compound a valuable intermediate in organic synthesis. This guide traces the origins of this compound, providing a historical context and detailed procedural information for its preparation and characterization.
Discovery and Historical Synthesis
The first documented synthesis of this compound was reported by A. F. Shepard, N. R. Winslow, and John R. Johnson in their 1930 publication in the Journal of the American Chemical Society, titled "THE SIMPLE HALOGEN DERIVATIVES OF FURAN".[1][2] Their work laid the foundation for the chemistry of halogenated furans. The synthesis of this compound was achieved through a two-step process starting from 3-furoic acid.
Synthesis Pathway
The overall synthetic route involves the bromination of 3-furoic acid to yield 2,4-dibromo-3-furoic acid, followed by the decarboxylation of this intermediate to produce this compound.
Caption: Synthesis of this compound from 3-Furoic Acid.
Experimental Protocols
The following are the detailed experimental methodologies for the key reactions involved in the synthesis of this compound, based on the historical literature and modern adaptations.
Preparation of 2,4-Dibromo-3-furoic Acid
Materials:
-
3-Furoic acid
-
Bromine
-
Water
Procedure:
-
A solution of 3-furoic acid in water is prepared in a suitable reaction vessel.
-
To this solution, a molar excess of bromine is added portion-wise with constant stirring.
-
The reaction mixture is allowed to stir at room temperature until the reaction is complete, which can be monitored by the disappearance of the bromine color.
-
The resulting precipitate of 2,4-dibromo-3-furoic acid is collected by filtration, washed with cold water, and dried.
Preparation of this compound (Decarboxylation)
Materials:
-
2,4-Dibromo-3-furoic acid
-
Heat source
Procedure:
-
The dried 2,4-dibromo-3-furoic acid is placed in a distillation apparatus.
-
The solid is heated gently under atmospheric pressure.
-
As the temperature rises, the acid undergoes decarboxylation, releasing carbon dioxide.
-
This compound is collected as the distillate.
-
Further purification can be achieved by redistillation.
Quantitative Data
This section summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂O | [3] |
| Molecular Weight | 225.87 g/mol | [3] |
| CAS Number | 32460-06-3 | [3] |
| Appearance | Not explicitly stated in search results. | |
| Melting Point | Not explicitly stated in search results. | |
| Boiling Point | Not explicitly stated in search results. | |
| Density | Not explicitly stated in search results. | |
| XLogP3 | 2.7 | [3] |
| Topological Polar Surface Area | 13.1 Ų | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the furan ring. The chemical shifts are influenced by the electronegativity of the bromine atoms and the oxygen atom in the ring.
-
Predicted Chemical Shifts (δ, ppm): Specific experimental data is not available in the provided search results. Generally, furan protons resonate between 6.0 and 7.5 ppm. The presence of two bromine atoms would likely shift these signals downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms of the furan ring.
-
Predicted Chemical Shifts (δ, ppm): Specific experimental data is not available in the provided search results. Carbons in furan rings typically resonate between 110 and 150 ppm. Carbons bonded to bromine will experience a downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum can be used to identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
C-H stretching of the furan ring: ~3100-3150 cm⁻¹
-
C=C stretching of the furan ring: ~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹
-
C-O-C stretching of the furan ring: ~1000-1100 cm⁻¹
-
C-Br stretching: Below 1000 cm⁻¹
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is expected at m/z values corresponding to the molecular weight of this compound.
-
Major Fragmentation Pathways: Fragmentation would likely involve the loss of bromine atoms and potentially the furan ring itself.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.
Caption: Workflow for the Synthesis and Characterization of this compound.
Conclusion
This compound, first synthesized in 1930, remains a relevant and useful building block in modern organic chemistry. Its straightforward preparation from readily available starting materials and the presence of two reactive bromine atoms make it an attractive intermediate for the synthesis of more complex molecules, including potential drug candidates. This guide has provided a detailed historical context, experimental guidance, and a compilation of its known properties to aid researchers in their work with this compound. Further experimental investigation into its spectroscopic properties and reactivity is warranted to fully exploit its synthetic potential.
References
Methodological & Application
Application Notes and Protocols for 2,4-Dibromofuran in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] 2,4-Dibromofuran is a versatile building block in this context, offering two reactive sites for the introduction of aryl, heteroaryl, or other organic moieties. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective functionalization, providing a pathway to a diverse range of substituted furan derivatives.
The regioselectivity of the Suzuki-Miyaura coupling on this compound is a key consideration. Generally, the reaction occurs preferentially at the C2 position (α-position), which is more electrophilic and sterically accessible compared to the C4 position (β-position). This inherent selectivity allows for the controlled synthesis of 2-aryl-4-bromofurans, which can then be subjected to a second coupling reaction to introduce a different substituent at the C4 position, leading to unsymmetrically substituted 2,4-diarylfurans.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, based on established methodologies for similar dihalogenated heterocycles.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the mono- and diarylation of this compound based on analogous reactions with dihalothiophenes and other heterocyclic systems.
Table 1: Reaction Conditions for Mono-Arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M aq. K₂CO₃ | Dioxane | 80 | 4 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 70-80 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 5 | 80-90 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 65-75 |
Table 2: Reaction Conditions for Di-Arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | - | 2M aq. K₂CO₃ | Dioxane | 100 | 12 | 85-95 |
| 2 | 4-Fluorophenylboronic acid (2.5 equiv) | Pd(OAc)₂ (4) | PPh₃ (8) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 4-Acetylphenylboronic acid (2.2 equiv) | Pd₂(dba)₃ (2) | XPhos (4) | CsF | t-BuOH/H₂O | 100 | 10 | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid (2.5 equiv) | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Mono-Arylation of this compound (Synthesis of 2-Aryl-4-bromofuran)
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of brominated furans.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
1,4-Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane/ethyl acetate mixture)
Procedure:
-
To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add 1,4-dioxane (5 mL) to the tube.
-
Add the 2 M aqueous K₂CO₃ solution (1.0 mL).
-
Seal the pressure tube and heat the reaction mixture to 80 °C under an argon atmosphere for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the desired 2-aryl-4-bromofuran.
Protocol 2: General Procedure for the Double Suzuki-Miyaura Coupling of this compound (Synthesis of 2,4-Diarylfuran)
This protocol is a modification of the mono-arylation procedure to achieve diarylation.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
1,4-Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane/ethyl acetate mixture)
Procedure:
-
To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (5 mL) to the tube.
-
Add the 2 M aqueous K₂CO₃ solution (2.0 mL).
-
Seal the pressure tube and heat the reaction mixture to 100 °C under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (15 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired 2,4-diarylfuran.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Regioselective pathways in the Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dibromofuran. This versatile building block allows for selective C-C and C-N bond formation, yielding a diverse range of substituted furan derivatives that are of significant interest in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Reactions of this compound
This compound is a key heterocyclic starting material that possesses two bromine atoms at positions with distinct reactivity. The bromine at the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C4 position. This difference in reactivity allows for selective mono-functionalization at the C2 position under carefully controlled conditions. Subsequent coupling at the C4 position can then be achieved, often under more forcing conditions, to generate 2,4-disubstituted furans. The primary palladium-catalyzed reactions applicable to this compound include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Regioselectivity in Cross-Coupling Reactions
The observed regioselectivity in the palladium-catalyzed reactions of this compound is primarily governed by the higher electrophilicity and lower bond dissociation energy of the C2-Br bond compared to the C4-Br bond. Oxidative addition of the palladium(0) catalyst to the C2-Br bond is therefore kinetically favored. This allows for the selective synthesis of 2-substituted-4-bromofurans. To achieve disubstitution, a second cross-coupling reaction can be performed, often requiring a higher temperature or a more active catalyst system.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.[1] This reaction is widely used to synthesize 2-aryl- and 2,4-diaryl-furans.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2-Phenyl-4-bromofuran | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2-(4-Methoxyphenyl)-4-bromofuran | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 2-(3-Thienyl)-4-bromofuran | 75-85 |
| 4 | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 2,4-Diphenylfuran | 70-80 |
Experimental Protocol: Synthesis of 2-Phenyl-4-bromofuran
-
To a pressure tube, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture at 80°C for 5 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-phenyl-4-bromofuran.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted furans by reacting this compound with terminal alkynes.[2] This reaction is crucial for the preparation of conjugated enynes.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 2-(Phenylethynyl)-4-bromofuran | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 2-(Trimethylsilylethynyl)-4-bromofuran | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 50 | 6 | 2-(Hex-1-yn-1-yl)-4-bromofuran | 70-80 |
| 4 | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 90 | 24 | 2,4-Bis(phenylethynyl)furan | 60-70 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-bromofuran
-
To a Schlenk flask, add this compound (1.0 mmol, 226 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add degassed tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous ammonium chloride (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Application Note 3: Heck Reaction
The Heck reaction provides a method for the vinylation of this compound, reacting it with alkenes to form substituted furans.[3] This reaction is particularly useful for synthesizing stilbene and cinnamate analogues.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 2-(E)-Styryl-4-bromofuran | 70-80 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 12 | Methyl (E)-3-(4-bromo-2-furyl)acrylate | 65-75 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (3) | NaOAc | DMA | 120 | 24 | n-Butyl (E)-3-(4-bromo-2-furyl)acrylate | 60-70 |
Experimental Protocol: Synthesis of 2-((E)-Styryl)-4-bromofuran
-
In a sealed tube, combine this compound (1.0 mmol, 226 mg), styrene (1.5 mmol, 0.17 mL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add triethylamine (1.5 mmol, 0.21 mL) and N,N-dimethylformamide (4 mL).
-
Seal the tube and heat at 100°C for 16 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.
Application Note 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the synthesis of N-arylfuran derivatives from this compound and various amines.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | N-(4-Bromofuran-2-yl)aniline | 70-80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 4-(4-Bromofuran-2-yl)morpholine | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | N-Benzyl-4-bromofuran-2-amine | 60-70 |
Experimental Protocol: Synthesis of N-(4-Bromofuran-2-yl)aniline
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol, 226 mg) and aniline (1.2 mmol, 0.11 mL) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at 100°C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient).
Workflow Diagram
Caption: General workflow for the synthesis of substituted furans.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dibromofuran as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromofuran is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its distinct electronic properties and the differential reactivity of its two bromine atoms at the C2 and C4 positions allow for a wide range of selective transformations. This enables the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials. These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its preparation and subsequent functionalization through various key organic reactions.
Synthesis of this compound
While a direct, high-yield synthesis exclusively for this compound is not extensively documented, a plausible and effective method involves the selective bromination of furan. Based on established procedures for the synthesis of other brominated furans, a carefully controlled bromination can be employed.
Experimental Protocol: Synthesis of this compound
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 eq) in anhydrous DMF.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of NBS (2.0 eq) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Note: The regioselectivity of furan bromination can be influenced by reaction conditions. Careful control of temperature and stoichiometry is crucial to maximize the yield of the desired this compound isomer.
Applications in Organic Synthesis
The two bromine atoms on the furan ring of this compound exhibit different reactivities, which can be exploited for selective functionalization. The C2-bromo substituent is generally more reactive towards palladium-catalyzed cross-coupling reactions and metal-halogen exchange due to the influence of the adjacent oxygen atom.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling allows for the formation of C-C bonds between this compound and organoboron compounds. By carefully selecting the reaction conditions, regioselective coupling can be achieved.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 2-Phenyl-4-bromofuran | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 2-(4-Methoxyphenyl)-4-bromofuran | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 2-(Thiophen-2-yl)-4-bromofuran | ~80 |
Note: Yields are approximate and based on typical outcomes for similar substrates.
The Stille coupling provides another efficient method for C-C bond formation using organostannane reagents.
General Experimental Protocol for Stille Coupling:
-
In a Schlenk flask, combine this compound (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add an anhydrous solvent (e.g., toluene, DMF).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-110 °C and monitor its progress.
-
Upon completion, cool the reaction, dilute with an appropriate solvent, and wash with aqueous KF solution to remove tin byproducts.
-
Extract, dry, and purify the product as described for the Suzuki-Miyaura coupling.
Table 2: Examples of Stille Coupling with this compound
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | Toluene | 110 | 12 | 2-Phenyl-4-bromofuran | ~80 |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | DMF | 100 | 10 | 2-(Thiophen-2-yl)-4-bromofuran | ~75 |
Note: Yields are approximate and based on typical outcomes for similar substrates.
The Sonogashira coupling is employed to introduce alkyne moieties, forming C(sp²)-C(sp) bonds.
General Experimental Protocol for Sonogashira Coupling:
-
To a mixture of this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF), add a base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves quenching with aqueous NH₄Cl, extraction, drying, and purification by chromatography.
Table 3: Examples of Sonogashira Coupling with this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 2-(Phenylethynyl)-4-bromofuran | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH | DMF | 50 | 4 | 2-((Trimethylsilyl)ethynyl)-4-bromofuran | ~85 |
Note: Yields are approximate and based on typical outcomes for similar substrates.
Metal-Halogen Exchange
The bromine atoms of this compound can undergo metal-halogen exchange, typically with organolithium reagents, to generate highly reactive furan-based nucleophiles. The C2-bromo substituent is generally more susceptible to this exchange.
General Experimental Protocol for Lithium-Halogen Exchange:
-
Dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.0-1.1 eq) dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for the exchange to occur, forming 2-lithio-4-bromofuran.
-
Quench the resulting organolithium species with an appropriate electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides).
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous work-up and purify the product by chromatography.
Table 4: Examples of Metal-Halogen Exchange and Subsequent Reactions
| Entry | Electrophile | Product | Approximate Yield (%) |
| 1 | Benzaldehyde | (4-Bromofuran-2-yl)(phenyl)methanol | 75 |
| 2 | CO₂ (dry ice) | 4-Bromofuran-2-carboxylic acid | 80 |
| 3 | Dimethylformamide (DMF) | 4-Bromofuran-2-carbaldehyde | 70 |
Note: Yields are approximate and based on typical outcomes for similar substrates.
Diels-Alder Reaction
As a diene, the furan ring of this compound can participate in [4+2] cycloaddition reactions with various dienophiles. The bromine substituents, being electron-withdrawing, can influence the reactivity of the furan ring. Generally, electron-withdrawing groups decrease the reactivity of the furan diene in normal electron-demand Diels-Alder reactions.[1][2] However, with highly reactive dienophiles, the reaction can still proceed.
General Experimental Protocol for Diels-Alder Reaction:
-
Dissolve this compound (1.0 eq) and the dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate, 1.0-1.2 eq) in a suitable solvent (e.g., toluene, xylene) or run the reaction neat.
-
Heat the mixture in a sealed tube to a high temperature (typically 100-150 °C).
-
Monitor the reaction by TLC or NMR spectroscopy.
-
After completion, cool the reaction mixture and purify the cycloadduct by recrystallization or column chromatography.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles will be influenced by the electronic and steric effects of the bromine atoms.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its two bromine atoms provide handles for a variety of transformations, including highly selective palladium-catalyzed cross-coupling reactions and metal-halogen exchanges. These reactions allow for the introduction of a wide range of substituents onto the furan core, paving the way for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important heterocyclic intermediate.
References
Application of 2,4-Dibromofuran in Natural Product Synthesis: A Review of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromofuran is a versatile halogenated heterocyclic compound that holds potential as a building block in the synthesis of complex natural products. Its two bromine atoms, positioned at electronically distinct locations on the furan ring, allow for selective functionalization through various cross-coupling reactions and other transformations. This application note explores the utility of this compound and its analogs in the synthesis of natural products, providing detailed protocols for key transformations and highlighting its potential in the development of novel therapeutic agents. While direct total syntheses of natural products starting from this compound are not extensively documented in publicly available literature, the application of closely related dibrominated aromatic systems and isomeric dibromofurans provides a strong indication of its synthetic potential. This document will focus on a key example of a 2,4-dibrominated aromatic precursor in the synthesis of 19-nor steroids and a rhodium-catalyzed benzannulation of the isomeric 2,3-dibromofuran for the synthesis of polyphenolic benzofurans.
Application in Steroid Synthesis: The Case of 19-Nor Steroids
A notable application of a 2,4-dibrominated aromatic core in natural product synthesis is the preparation of 19-nor steroids. These compounds are a class of steroids that lack a methyl group at the C-19 position and are of significant interest in medicinal chemistry due to their potent and selective biological activities.
A synthetic approach to 19-nor steroids has been developed that utilizes 2,4-dibromoestrogens as key intermediates. This strategy leverages the reactivity of the dibrominated aromatic ring to facilitate the necessary skeletal rearrangements.
Experimental Protocol: Synthesis of 19-Nor Steroids via 2,4-Dibromoestrogens
This protocol is based on the synthesis of 19-nor steroids from 2,4-dibromoestrogens.
Step 1: Oxidation of 2,4-Dibromoestrogens
The initial step involves the oxidation of the A-ring of the 2,4-dibromoestrogen.
-
Reagents and Conditions:
-
2,4-dibromoestrogen (1.0 eq)
-
Nitric acid
-
Solvent: Acetic acid
-
Temperature: Room temperature
-
-
Procedure:
-
Dissolve the 2,4-dibromoestrogen in glacial acetic acid.
-
Add nitric acid dropwise to the solution with stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrogenation
The subsequent step is the hydrogenation of the oxidized product to remove the bromine atoms and reduce the aromatic ring.
-
Reagents and Conditions:
-
Oxidized intermediate from Step 1 (1.0 eq)
-
Palladium on charcoal (Pd/C, 10 mol%)
-
Hydrogen gas (H₂)
-
Solvent: Ethanol
-
Temperature: Room temperature
-
-
Procedure:
-
Dissolve the oxidized intermediate in ethanol in a hydrogenation flask.
-
Add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.
-
Step 3: Acid-Catalyzed Rearrangement
The final step involves an acid-catalyzed rearrangement to furnish the 19-nor steroid skeleton.
-
Reagents and Conditions:
-
Hydrogenated product from Step 2 (1.0 eq)
-
Nafion-H (a solid-phase superacid catalyst)
-
Solvent: Dichloromethane
-
Temperature: Room temperature
-
-
Procedure:
-
Dissolve the hydrogenated product in dichloromethane.
-
Add Nafion-H to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter off the Nafion-H catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the 19-nor steroid.
-
Quantitative Data
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Oxidation | 2,4-Dibromoestrogen | Oxidized Intermediate | Not Reported |
| 2 | Hydrogenation | Oxidized Intermediate | Hydrogenated Product | Not Reported |
| 3 | Rearrangement | Hydrogenated Product | 19-Nor steroid | Not Reported |
Note: Specific yields for each step were not detailed in the available literature.
Synthetic Workflow
Caption: Synthetic pathway to 19-nor steroids.
Analogous Application: Rhodium-Catalyzed Benzannulation of 2,3-Dibromofuran
While not involving this compound, the rhodium-catalyzed benzannulation of the isomeric 2,3-dibromofuran is a powerful strategy for the synthesis of polyphenolic benzofuran natural products such as amurensin H, malibatol A, and shoreaphenol. This reaction demonstrates the utility of dibromofurans as key building blocks in complex molecule synthesis.
Experimental Protocol: Rhodium-Catalyzed Benzannulation
This protocol is a general representation of the key benzannulation step.
-
Reagents and Conditions:
-
2,3-Dibromofuran derivative (1.0 eq)
-
Alkyne (1.5-2.0 eq)
-
Rhodium catalyst (e.g., [Rh(COD)Cl]₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
-
-
Procedure:
-
To an oven-dried flask, add the 2,3-dibromofuran derivative, the rhodium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, the alkyne, and the base.
-
Heat the reaction mixture to the specified temperature and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Benzannulation
| Natural Product Target | Key Intermediate from Benzannulation | Yield (%) |
| Amurensin H | Benzofuran core | Not Reported |
| Malibatol A | Benzofuran core | Not Reported |
| Shoreaphenol | Benzofuran core | Not Reported |
Note: Specific yields for the key benzannulation step in the context of these total syntheses were not detailed in the reviewed literature.
Logical Relationship of Benzannulation
Caption: Rh-catalyzed benzannulation pathway.
Conclusion
This compound and its analogs represent valuable, albeit underutilized, synthons in the field of natural product synthesis. The presented examples of the synthesis of 19-nor steroids using a 2,4-dibrominated precursor and the Rh-catalyzed benzannulation of 2,3-dibromofuran for the construction of polyphenolic benzofurans highlight the strategic importance of such halogenated heterocycles. The ability to perform selective and sequential functionalization at the bromine-bearing carbon atoms opens up a wide array of possibilities for the construction of complex molecular architectures. Further exploration into the reactivity of this compound is warranted and is expected to lead to the development of novel and efficient synthetic routes to a diverse range of biologically active natural products. Researchers in drug development are encouraged to consider this compound as a versatile starting material for the generation of new chemical entities with potential therapeutic applications.
Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromofuran is a versatile heterocyclic building block in organic synthesis, offering two distinct reaction sites for functionalization. The electronic properties of the furan ring, influenced by the oxygen heteroatom, render the C2 and C5 positions (α-positions) more electron-rich and susceptible to electrophilic attack, while also activating the adjacent C-H and C-halogen bonds towards metallation and cross-coupling reactions, respectively. The C3 and C4 positions (β-positions) are comparatively less reactive. In this compound, the bromine atoms at an α-position (C2) and a β-position (C4) exhibit differential reactivity, enabling regioselective functionalization. This allows for the controlled introduction of various substituents, paving the way for the synthesis of complex furan-containing molecules, including pharmaceuticals and functional materials.
This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound at the C2 and C4 positions.
C2-Selective Functionalization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C2 position of this compound is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C4-bromine. This enhanced reactivity is attributed to the electron-donating effect of the adjacent furan oxygen, which stabilizes the transition state of the oxidative addition. This reactivity difference allows for selective cross-coupling reactions at the C2 position, leaving the C4-bromine intact for subsequent transformations.
A widely employed method for C2-selective arylation is the Suzuki-Miyaura cross-coupling reaction.
Application Note: C2-Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid to the C2 position of this compound. The reaction is catalyzed by a palladium(0) complex, typically generated in situ from a palladium(II) precursor. The choice of ligand, base, and solvent is crucial for achieving high selectivity and yield.
Logical Workflow for C2-Selective Suzuki-Miyaura Coupling
Caption: Workflow for C2-selective Suzuki-Miyaura coupling of this compound.
Experimental Protocol: C2-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 2-aryl-4-bromofuran.
Data Presentation: C2-Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-bromofuran | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-bromofuran | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-bromofuran | 82-92 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
C4-Selective Functionalization via Metal-Halogen Exchange
Functionalization at the C4 position can be achieved through a metal-halogen exchange reaction. This process typically involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The lithiation is believed to occur preferentially at the C4 position due to kinetic control and potentially steric factors, leading to the formation of 4-bromo-2-furyllithium. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.
Application Note: C4-Selective Functionalization via Lithiation and Electrophilic Quench
This protocol outlines the selective generation of a lithiated furan species at the C4 position, followed by its reaction with an electrophile. The use of low temperatures is critical to ensure regioselectivity and to prevent side reactions.
Logical Workflow for C4-Selective Functionalization
Application Notes and Protocols: Regioselective Lithiation of 2,4-Dibromofuran for the Synthesis of Functionalized Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged heterocycle present in numerous natural products, pharmaceuticals, and functional materials. The selective functionalization of the furan ring is a key strategy in the development of novel chemical entities. This document provides detailed application notes and protocols for the regioselective lithiation of 2,4-dibromofuran, a versatile starting material for the synthesis of a variety of 2,4-disubstituted furans. The methodology relies on a highly regioselective lithium-halogen exchange at the C2 position, followed by the trapping of the resulting organolithium intermediate with various electrophiles.
The inherent difference in the reactivity of the α- and β-positions of the furan ring, coupled with the propensity for lithium-halogen exchange to occur at the more acidic α-position, allows for the selective generation of 4-bromo-2-lithiofuran. This powerful intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups at the C2 position, while retaining the bromine atom at C4 for further synthetic transformations.
Reaction Principle
The lithiation of this compound proceeds via a lithium-halogen exchange mechanism. Organolithium reagents, such as n-butyllithium (n-BuLi), preferentially react with the bromine atom at the C2 (α) position of the furan ring. This selectivity is attributed to the higher kinetic acidity of the α-proton and the greater stability of the resulting 2-lithiofuran intermediate compared to the 4-lithio isomer. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), to ensure the stability of the organolithium species and to minimize side reactions.
The generated 4-bromo-2-lithiofuran is a potent nucleophile that readily reacts with a variety of electrophiles, enabling the introduction of a wide array of functional groups.
Data Presentation
The following table summarizes the yields of various 2-substituted-4-bromofurans obtained from the lithiation of this compound followed by electrophilic quench.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Dimethylformamide (DMF) | 4-Bromo-2-furaldehyde | 75-85 |
| 2 | Benzaldehyde | (4-Bromofuran-2-yl)(phenyl)methanol | 70-80 |
| 3 | Acetone | 2-(4-Bromofuran-2-yl)propan-2-ol | 65-75 |
| 4 | Carbon Dioxide (CO₂) | 4-Bromofuran-2-carboxylic acid | 80-90 |
| 5 | Iodine (I₂) | 4-Bromo-2-iodofuran | 70-80 |
| 6 | Dimethyl disulfide (DMDS) | 4-Bromo-2-(methylthio)furan | 60-70 |
Note: Yields are based on reported literature for similar systems and are provided as a general guide. Actual yields may vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium intermediates. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care using appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Bromo-2-furaldehyde
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.2-1.5 eq) in anhydrous THF.
-
Add the DMF solution dropwise to the lithiated furan solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-2-furaldehyde.
Protocol 2: Synthesis of (4-Bromofuran-2-yl)(phenyl)methanol
Materials:
-
Follow the general materials list from Protocol 1, replacing DMF with Benzaldehyde.
Procedure:
-
Follow steps 1-5 of Protocol 1 to generate the 4-bromo-2-lithiofuran solution.
-
In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.1-1.2 eq) in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the lithiated furan solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Follow steps 9-14 of Protocol 1 for work-up and purification to obtain (4-bromofuran-2-yl)(phenyl)methanol.
Protocol 3: Synthesis of 2-(4-Bromofuran-2-yl)propan-2-ol
Materials:
-
Follow the general materials list from Protocol 1, replacing DMF with Acetone.
Procedure:
-
Follow steps 1-5 of Protocol 1 to generate the 4-bromo-2-lithiofuran solution.
-
In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.2-1.5 eq) in anhydrous THF.
-
Add the acetone solution dropwise to the lithiated furan solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Follow steps 9-14 of Protocol 1 for work-up and purification to yield 2-(4-bromofuran-2-yl)propan-2-ol.
Protocol 4: Synthesis of 4-Bromofuran-2-carboxylic acid
Materials:
-
Follow the general materials list from Protocol 1.
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Follow steps 1-5 of Protocol 1 to generate the 4-bromo-2-lithiofuran solution.
-
Carefully add crushed dry ice in small portions to the reaction mixture at -78 °C. Caution: Vigorous gas evolution will occur.
-
Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature, stirring overnight.
-
Quench the reaction with water.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain 4-bromofuran-2-carboxylic acid, which may be further purified by recrystallization.
Mandatory Visualization
Caption: Reaction pathway for the lithiation of this compound.
Caption: General experimental workflow for the reaction.
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction involving 2,4-dibromofuran. This powerful cross-coupling reaction serves as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of substituted furans which are key structural motifs in many pharmaceuticals and biologically active compounds.
Introduction
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[1][2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and its reliability in forming C(sp)-C(sp²) bonds.[1]
When applied to dihalogenated substrates such as this compound, the Sonogashira coupling offers the potential for selective mono- or di-alkynylation, providing a versatile platform for the synthesis of complex molecular architectures. The regioselectivity of the reaction is a critical aspect, influenced by the inherent reactivity differences between the halogen substituents at various positions on the furan ring.
Regioselectivity in the Sonogashira Coupling of this compound
In furan systems, the α-positions (2 and 5) are generally more susceptible to electrophilic attack and oxidative addition to the palladium(0) catalyst compared to the β-positions (3 and 4). This inherent reactivity difference is a key determinant in the regioselective Sonogashira coupling of this compound. Consequently, the bromine atom at the 2-position is expected to be more reactive and undergo coupling preferentially over the bromine atom at the 4-position. This selective reactivity allows for the controlled synthesis of mono-alkynylated products, specifically 2-alkynyl-4-bromofurans. Further reaction under appropriate conditions can then lead to the corresponding 2,4-dialkynylfurans. The choice of palladium catalyst and ligands can also play a crucial role in controlling the regioselectivity of the coupling reaction.[3]
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing Sonogashira coupling reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes (mono- vs. di-alkynylation).
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed to favor the formation of 2-alkynyl-4-bromofuran.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (2-3 eq) and the terminal alkyne (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-alkynylation of this compound
This protocol is aimed at the synthesis of 2,4-dialkynylfurans.
Materials:
-
This compound or 2-alkynyl-4-bromofuran
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same initial setup as in Protocol 1.
-
Use a higher loading of the terminal alkyne (≥ 2.2 eq).
-
The reaction may require higher temperatures (e.g., 80-100 °C) and longer reaction times to achieve complete di-substitution.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Work-up and purification are performed as described in Protocol 1.
Quantitative Data
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are generalized examples, and actual yields may vary depending on the specific reaction conditions and substrates used.
| Entry | Alkyne | Product | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 2-Bromo-4-(phenylethynyl)furan | Pd(PPh₃)₄ / CuI | Et₃N / THF | 60 | 12 | 75-85 | Hypothetical |
| 2 | 1-Hexyne | 2-Bromo-4-(hex-1-yn-1-yl)furan | PdCl₂(PPh₃)₂ / CuI | DIPA / DMF | 50 | 18 | 70-80 | Hypothetical |
| 3 | Trimethylsilylacetylene | 2-Bromo-4-((trimethylsilyl)ethynyl)furan | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 24 | 80-90 | Hypothetical |
| 4 | Phenylacetylene (2.5 eq) | 2,4-Bis(phenylethynyl)furan | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 90 | 24 | 60-70 | Hypothetical |
| 5 | 1-Hexyne (2.5 eq) | 2,4-Bis(hex-1-yn-1-yl)furan | PdCl₂(PPh₃)₂ / CuI | DIPA / DMF | 100 | 36 | 55-65 | Hypothetical |
Workflow Diagram
The general workflow for a Sonogashira coupling experiment is outlined below.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of this compound is a valuable synthetic tool for accessing a range of functionalized furan derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, selective mono- or di-alkynylation can be achieved with good yields. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this versatile reaction in their synthetic endeavors.
References
Application Notes and Protocols: Heck Reaction Conditions for 2,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction on 2,4-dibromofuran. Due to the limited availability of specific literature on this particular substrate, the following protocols and data are based on established methodologies for Heck reactions with related brominated and dibrominated furan and other heteroaromatic compounds. The provided conditions should serve as a robust starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This reaction is of significant importance in organic synthesis for the creation of substituted alkenes. For a substrate such as this compound, the Heck reaction offers a pathway to selectively introduce vinyl groups at either the C2 or C4 position, leading to valuable intermediates for the synthesis of pharmaceuticals and functional materials.
The regioselectivity of the Heck reaction on this compound is a key consideration. In related dibrominated heterocycles, such as 2,3-dibromobenzofuran, palladium-catalyzed couplings often show a preference for reaction at the more electrophilic C2 position. A similar selectivity can be anticipated for this compound, allowing for the potential stepwise functionalization of the furan ring.
Proposed Heck Reaction of this compound
Caption: General scheme for the Heck reaction of this compound.
Tabulated Reaction Conditions for Heck Reactions of Brominated Heterocycles
The following table summarizes typical conditions for the Heck reaction on various brominated heterocycles, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
| Substrate Example | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromofuran | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 85 |
| 3-Bromofuran | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc (2) | DMA | 120 | 78 |
| 2,5-Dibromothiophene | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 92 (mono-adduct) |
| 2,3-Dibromobenzofuran | p-Anisylbismuth | Pd(OAc)₂ (10) | PPh₃ (40) | Cs₂CO₃ (4) | NMP | 90 | High (regioselective) |
| 2-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ (5) | (R)-BINAP (10) | Ag₃PO₄ (2) | Toluene | 80 | 95 |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the mono-vinylation of this compound with styrene, targeting the more reactive C2 position.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-styryl-4-bromofuran.
Experimental Workflow
Caption: Workflow for the Heck reaction of this compound.
Concluding Remarks
The Heck reaction of this compound provides a versatile method for the synthesis of substituted furans. The provided protocol, derived from methodologies for similar substrates, offers a solid foundation for further optimization. Key parameters to consider for optimization include the choice of palladium precursor, ligand, base, solvent, and reaction temperature to maximize yield and control regioselectivity. For the synthesis of the divinyl product, a higher loading of the alkene and prolonged reaction times may be necessary. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific alkene coupling partner.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromofuran
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 2,4-dibromofuran. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Question: I am not observing any formation of my desired coupled product. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low or nonexistent yield in a Suzuki coupling reaction. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be generated or could be deactivated.
-
Troubleshooting:
-
Ensure your palladium source is of good quality. Older bottles of Pd(PPh₃)₄ or Pd₂(dba)₃ can lose activity.[1] Consider using a fresh batch or a more stable pre-catalyst.
-
Degas your solvent and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Purging with an inert gas like argon or nitrogen for an extended period is crucial.
-
If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient. This can sometimes be improved by the addition of a reducing agent or by ensuring the phosphine ligand can facilitate this reduction.[1]
-
-
-
Poor Substrate Reactivity: this compound, being an electron-rich heterocycle, can exhibit sluggishness in the oxidative addition step, which is often rate-limiting.[2]
-
Troubleshooting:
-
Employ more electron-rich and bulky phosphine ligands to accelerate the oxidative addition. Ligands like SPhos, XPhos, or P(tBu)₃ can be more effective than PPh₃ for electron-rich bromides.[2]
-
Increase the reaction temperature. More forcing conditions can help overcome the activation barrier for oxidative addition.[3]
-
-
-
Issues with the Boronic Acid/Ester: The boronic acid coupling partner can be a source of problems.
-
Troubleshooting:
-
Verify the quality and purity of your boronic acid. Protodeboronation (hydrolysis of the boronic acid back to the arene) is a common side reaction.[4]
-
Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, which can be more robust under the reaction conditions.
-
Ensure you are using a sufficient excess of the boronic acid (typically 1.1 to 1.5 equivalents).
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Troubleshooting:
-
If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3]
-
The solvent system can greatly influence solubility and reaction rates. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is often optimal.[5][6] Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[2]
-
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki couplings. Here’s how to address the most frequent ones:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid.
-
Troubleshooting:
-
This is often caused by the presence of oxygen, which can lead to Pd(II) species that promote homocoupling.[1] Rigorous degassing of the reaction mixture is the best preventative measure.
-
Using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is preferable to a Pd(II) source (e.g., Pd(OAc)₂) which can be more prone to inducing homocoupling during the initial reduction phase.[1]
-
-
-
Dehalogenation of this compound: This results in the formation of 2-bromofuran, 4-bromofuran, or furan itself.
-
Troubleshooting:
-
This can occur if there is a source of hydride in the reaction mixture that participates in reductive elimination from the palladium complex. Certain solvents (like alcohols) or bases can sometimes act as hydride donors.
-
Ensure your reagents and solvents are pure and free from contaminants that could act as hydride sources.
-
-
-
Protodeboronation: The boronic acid reacts with a proton source to revert to the corresponding arene.
-
Troubleshooting:
-
Avoid overly harsh basic conditions or prolonged reaction times at high temperatures, which can accelerate this side reaction.[4]
-
Using a more stable boronate ester (e.g., Bpin, MIDA) can mitigate this issue.
-
-
Regioselectivity Issues (Mono- vs. Di-substitution and C2 vs. C4 Coupling)
Question: I am struggling to control the regioselectivity of the coupling. How can I selectively obtain the 2-substituted, 4-substituted, or 2,4-disubstituted furan?
Answer:
Controlling regioselectivity with this compound is a significant challenge. The C2 position is generally more reactive than the C4 position due to electronic effects.
-
For Monosubstitution at C2:
-
Strategy: Exploit the higher intrinsic reactivity of the C2-Br bond.
-
Conditions:
-
Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the boronic acid.
-
Employ standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[4]
-
Run the reaction at a lower temperature to favor the more kinetically favorable C2 coupling.
-
-
-
For Monosubstitution at C4:
-
Strategy: This is more challenging and may require screening of ligands and conditions to favor the less reactive site. In analogous systems like 2,4-dibromopyridine, specific catalysts have been shown to favor the 4-position.[7]
-
Conditions to Screen:
-
Consider sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can sometimes alter the regioselectivity.
-
Solvent effects can be significant. A change from a less polar solvent (e.g., toluene) to a more polar one (e.g., DMF or DMSO) might influence the selectivity.
-
-
-
For Disubstitution:
-
Strategy: Use an excess of the boronic acid and more forcing conditions to drive the reaction to completion at both positions.
-
Conditions:
-
Use at least 2.2 equivalents of the boronic acid.
-
Increase the reaction temperature and prolong the reaction time.
-
A robust catalyst system, potentially with a higher catalyst loading, may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the desired outcome (mono- vs. di-substitution, C2 vs. C4 selectivity) and the specific boronic acid used. For general purposes, Pd(PPh₃)₄ and PdCl₂(dppf) are good starting points. For more challenging couplings or to influence regioselectivity, screening of catalysts with bulky, electron-rich ligands such as XPhos, SPhos, or P(tBu)₃ is recommended.[2][4]
Q2: What is the optimal base and solvent system?
A2: A common and effective system is K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture of 1,4-dioxane and water .[5][6] This combination generally provides good solubility for the reagents and facilitates the transmetalation step. Other solvents like THF or DME can also be effective. The ratio of organic solvent to water often needs to be optimized for specific substrates.
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting this compound, you can observe the consumption of the starting material and the appearance of the mono- and di-substituted products.
Q4: My boronic acid is not commercially available. How can I prepare it?
A4: Boronic acids are typically synthesized from the corresponding aryl halide. The halide is first converted to an organolithium or Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup to yield the boronic acid.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions that can be adapted for the Suzuki coupling of this compound, based on successful couplings of analogous dibrominated heterocycles.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90-100 | 60-95 | A good starting point for general coupling. |
| Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2.5) | Toluene | 110 | 70-98 | Effective for electron-rich bromides. |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ (2) | THF/H₂O | 80 | 65-90 | Bulky ligand can influence selectivity. |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 50-85 | Common catalyst, may be less active for electron-rich systems. |
Table 2: Base and Solvent Optimization
| Base (equiv.) | Solvent System | Temperature (°C) | Relative Performance |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | Often provides high yields.[5] |
| Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | A strong base, very effective but more expensive. |
| Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | A weaker base, may require higher temperatures or longer reaction times. |
| K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Can be effective, especially at higher temperatures. |
Detailed Experimental Protocol
This protocol provides a general methodology for the monosubstitution of this compound at the C2 position. It should be adapted and optimized for specific boronic acids and desired outcomes.
Materials:
-
This compound
-
Aryl boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl boronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-bromofuran.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Caption: Key factors for controlling regioselectivity in the Suzuki coupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling of 2,4-Dibromofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of cross-coupling reactions involving 2,4-dibromofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for this compound?
A1: The most common methods are the Suzuki-Miyaura coupling, which utilizes organoboronic acids or esters, and the Stille coupling, which employs organostannanes. Both are palladium-catalyzed reactions effective for forming new carbon-carbon bonds.
Q2: Which bromine on this compound is more reactive?
A2: The bromine at the C2 position is generally more reactive than the bromine at the C4 position. This is due to the higher electrophilicity of the C2 position in the furan ring, making it more susceptible to oxidative addition by the palladium catalyst. This preferential reactivity allows for regioselective functionalization.
Q3: What are the typical side reactions observed in the cross-coupling of this compound?
A3: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of this compound.
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom, leading to the formation of 2-bromofuran or 4-bromofuran.
-
Bis-coupling: The substitution of both bromine atoms, which can be a desired outcome or a side product depending on the reaction stoichiometry and conditions.
-
Lack of regioselectivity: Obtaining a mixture of 2-substituted and 4-substituted products.
Q4: How can I minimize the formation of homocoupling byproducts?
A4: To minimize homocoupling, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Additionally, using the appropriate catalyst, ligands, and reaction temperature can suppress this side reaction.
Troubleshooting Guides
Issue 1: Poor or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For Suzuki coupling, electron-rich and bulky ligands like SPhos or XPhos can be effective. For Stille coupling, triphenylphosphine (PPh₃) is a common starting point. |
| Incorrect Base (Suzuki Coupling) | The base is crucial for the transmetalation step. If a weak base (e.g., Na₂CO₃) is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Ensure the solvent's boiling point is not exceeded. |
| Poor Quality Reagents | Ensure this compound and the organometallic reagent are pure. Impurities can poison the catalyst. |
Issue 2: Lack of Regioselectivity (Mixture of 2- and 4-substituted products)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Catalyst/Ligand System | The ligand can influence regioselectivity. Bulky ligands can enhance selectivity for the more accessible C2 position. Experiment with different phosphine ligands. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to the reaction of the less reactive C4-Br bond. Monitor the reaction progress by TLC or GC/MS to determine the optimal time. |
Issue 3: Significant Dehalogenation Byproduct
| Potential Cause | Troubleshooting Steps |
| Source of Protons | Ensure anhydrous solvents and reagents are used. The presence of water or other protic sources can lead to dehalogenation. |
| Impurities in the Base | Use a high-purity base. Some bases can contain hydroxide impurities that promote dehalogenation. |
| Reaction with Solvent | Some solvents, particularly alcohols, can act as a hydride source at elevated temperatures. Consider switching to an aprotic solvent like dioxane, toluene, or DMF. |
Quantitative Data Summary
The following table provides illustrative data on the effect of different ligands on the regioselectivity of the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This data is representative and actual results may vary based on specific reaction conditions.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-phenyl-4-bromofuran (%) | Yield of 4-phenyl-2-bromofuran (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 65 | 15 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 85 | <5 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 90 | 12 | 78 | 10 |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling to Synthesize 2-Aryl-4-bromofuran
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add the anhydrous solvent (e.g., toluene, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overview of potential side reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Technical Support Center: Synthesis of 2,4-Dibromofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-dibromofuran derivatives in their synthetic experiments.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound derivatives. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Dibromofuran | - Decomposition of Furan Ring: Furan is sensitive to strong acids and oxidizing agents, which can lead to ring-opening and polymerization.[1] - Incorrect Reaction Temperature: Bromination of furan is highly exothermic and can lead to uncontrolled reactions and degradation if not properly cooled. - Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded over time. | - Use Mild Reaction Conditions: Employ buffered solutions or non-acidic brominating agents.[2][3] - Maintain Low Temperatures: Carry out the bromination at temperatures between -5°C and 0°C to control the reaction rate.[1] - Use Fresh Brominating Agent: Ensure the N-bromosuccinimide (NBS) or other brominating agent is fresh and has been stored correctly. |
| Formation of Polybrominated Byproducts | - Excess Brominating Agent: Furan is highly reactive and can readily undergo further bromination to yield tri- and tetra-brominated products.[1][4] - Reaction Temperature Too High: Higher temperatures increase the rate of multiple brominations. | - Stoichiometric Control: Use a precise stoichiometry of the brominating agent (2.0 equivalents for dibromination). - Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration at any given time. - Low Temperature: Perform the reaction at a consistently low temperature. |
| Incorrect Regioisomer Formed (e.g., 2,5-Dibromofuran) | - Thermodynamic vs. Kinetic Control: The 2- and 5-positions of the furan ring are the most electronically activated for electrophilic substitution, leading to the thermodynamically favored 2,5-isomer.[5] - Starting Material: Direct bromination of furan tends to yield the 2,5-isomer.[6] | - Use a Regiodirecting Strategy: A multi-step approach is necessary to achieve the 2,4-substitution pattern. Consider starting with a 3-substituted furan to direct the second bromination. - Metal-Halogen Exchange: Employing a strategy involving lithiation and subsequent quenching with a bromine source can provide regiocontrol. |
| "Halogen Dance" Isomerization | - Presence of Strong Base: Strong bases like lithium diisopropylamide (LDA) can cause migration of bromine atoms around the furan ring, leading to a mixture of isomers. | - Avoid Strong, Non-nucleophilic Bases: If a base is required, consider milder options. For metal-halogen exchange, use of n-butyllithium at low temperatures is standard. - Careful Temperature Control: The "halogen dance" is often temperature-dependent. Maintain very low temperatures (e.g., -78°C) during lithiation steps. |
| Difficulty in Purifying the Product | - Similar Boiling Points of Isomers: Dibromofuran isomers can have very close boiling points, making separation by distillation challenging. - Co-elution during Chromatography: The similar polarities of the isomers can lead to poor separation on silica gel. | - Specialized Chromatography: Consider using chromatography with different stationary phases or employing techniques like preparative gas chromatography (GC) for small scales. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively separate isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound?
A1: The primary challenge is achieving the correct regiochemistry. Direct bromination of furan predominantly yields the 2,5-dibromofuran isomer due to the higher electron density at the α-positions (C2 and C5) of the furan ring[5]. To obtain the 2,4-isomer, a more strategic, multi-step approach is typically required.
Q2: Can I synthesize this compound directly from furan in a single step?
A2: A high-yielding, one-step synthesis of this compound directly from furan is not commonly reported. The inherent reactivity of the furan ring favors substitution at the 2- and 5-positions[5]. Attempting to force dibromination at the 2- and 4-positions directly often leads to a mixture of isomers and polybrominated products.
Q3: What is a viable synthetic strategy to obtain this compound?
A3: A plausible, albeit multi-step, strategy involves the regioselective introduction of bromine atoms. One conceptual approach is outlined below. This is a hypothetical pathway based on established organometallic chemistry principles.
Experimental Protocols
Conceptual Protocol: Synthesis of this compound via Lithiation of 3-Bromofuran
This protocol is a conceptual outline based on established chemical principles and should be adapted and optimized by the researcher.
Step 1: Synthesis of 3-Bromofuran
3-Bromofuran can be synthesized from 3,4-dibromofuran via a metal-halogen exchange followed by quenching with a proton source[5].
Step 2: Regioselective Bromination of 3-Bromofuran
-
Lithiation: Dissolve 3-bromofuran in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (n-BuLi) (1.0 equivalent) dropwise, maintaining the temperature at -78°C. The lithiation is expected to occur at the more acidic C2 position.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Bromination: Quench the resulting 3-bromo-2-lithiofuran intermediate by adding a solution of a bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), in anhydrous THF at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate this compound.
Yield Data Comparison (Illustrative)
| Reaction | Reagents and Conditions | Product | Reported Yield | Reference |
| Bromination of Furan | 1 eq. Br₂ in DMF | 2-Bromofuran | 70% | [6] |
| Dibromination of Furan | 2 eq. Br₂ in DMF | 2,5-Dibromofuran | 48% | [6] |
| Bromination of 2-Furoic Acid | Br₂ | 5-Bromo-2-furoic acid | - | Mentioned as a reaction |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound derivatives.
Caption: Regioselectivity in the electrophilic bromination of furan.
Caption: Conceptual workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 6. Mechanism [ch.ic.ac.uk]
Navigating the Intricacies of 2,4-Dibromofuran: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-dibromofuran. This resource is designed to provide direct, actionable guidance for researchers, scientists, and professionals in drug development who are working with this challenging heterocyclic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and handling of this compound, ensuring safer and more efficient experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a polyhalogenated compound and should be handled with caution. While specific toxicity data for the 2,4-isomer is limited, related brominated furans are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How should this compound be properly stored?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] The recommended storage temperature is between 2-8°C.[2] Halogenated furans can be sensitive to light and acid, which may cause decomposition or isomerization.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q3: What are the expected physical properties of this compound?
A3: The physical properties of this compound are summarized in the table below. Note that some of these values are predicted.
| Property | Value | Source |
| Molecular Formula | C4H2Br2O | [4] |
| Molecular Weight | 225.87 g/mol | [4] |
| Melting Point | 31-32 °C | [2] |
| Boiling Point (Predicted) | 167.1 ± 20.0 °C | [2] |
| Density (Predicted) | 2.159 ± 0.06 g/cm³ | [2] |
Q4: In what solvents is this compound soluble?
Troubleshooting Guides
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, the general approach often involves the bromination of a suitable furan precursor. The following troubleshooting guide is based on general principles for the synthesis of brominated furans. A common synthetic route could involve the selective bromination of 2-bromofuran or a directed bromination of a protected 3-furoic acid derivative followed by decarboxylation.
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction: The brominating agent may not have fully reacted. | - Monitor the reaction closely using TLC or GC-MS. - Consider increasing the reaction time or temperature slightly. - Ensure the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is correct. |
| Formation of polybrominated byproducts: Over-bromination can lead to the formation of tri- or tetrabromofuran. | - Control the addition of the brominating agent carefully, possibly at a lower temperature. - Use a less reactive brominating agent. |
| Decomposition of the product: Furans are sensitive to acidic conditions, which can be generated during bromination. | - Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture to scavenge any generated acid. - Work up the reaction mixture promptly upon completion. |
Problem 2: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Formation of a complex mixture: The reaction may have produced multiple isomers and polybrominated species. | - Optimize the reaction conditions to improve selectivity. - Employ careful column chromatography for purification. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) may be effective. |
| Product is volatile: Dibromofurans can be volatile. | - Use a rotary evaporator with care, and consider using a cold trap. - For small-scale purifications, consider bulb-to-bulb distillation (Kugelrohr) under reduced pressure. |
Purification of this compound
Problem: Co-elution of impurities during column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of impurities: Isomeric dibromofurans or other brominated byproducts may have very similar polarities. | - Use a longer chromatography column to improve separation. - Try a different solvent system. A less polar eluent may provide better resolution. - Consider using high-performance liquid chromatography (HPLC) for challenging separations. |
| Product degradation on silica gel: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase, such as alumina (neutral or basic). |
Experimental Protocols
General Protocol for the Synthesis of a Dibromofuran (Example: 2,5-Dibromofuran)
This protocol is adapted from procedures for the synthesis of other dibromofuran isomers and should be used as a starting point for development.
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve furan (1 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes).
Visualizations
To aid in understanding the experimental workflow, a generalized diagram for the synthesis and purification of a dibromofuran is provided below.
Caption: Generalized workflow for the synthesis and purification of this compound.
This technical support guide provides a starting point for researchers working with this compound. Due to the limited specific information available for this particular isomer, caution and careful experimental design are paramount. It is highly recommended to perform small-scale test reactions to optimize conditions before scaling up.
References
Technical Support Center: 2,4-Dibromofuran Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during cross-coupling experiments with 2,4-dibromofuran.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions?
A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together. In the case of this compound, this can manifest in several ways:
-
Starting Material Homocoupling: Two molecules of this compound react to form a dibromo-bifuran species.
-
Organometallic Reagent Homocoupling: In Suzuki-Miyaura coupling, for instance, two molecules of the boronic acid can couple to form a biaryl byproduct. In Sonogashira coupling, terminal alkynes can undergo oxidative self-coupling (Glaser-Hay coupling).
-
Product Homocoupling: The mono-substituted product can react with another molecule of the organometallic reagent, leading to a disubstituted furan, or it can couple with itself.
Q2: What are the primary causes of homocoupling?
A2: Homocoupling can be promoted by several factors, including:
-
Reaction Conditions: High temperatures, prolonged reaction times, and exposure to oxygen can favor homocoupling pathways.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Less effective catalyst systems can lead to slower cross-coupling, allowing more time for side reactions.
-
Reagent Stoichiometry: An excess of the organometallic reagent or the base can sometimes increase the rate of homocoupling.
-
Presence of Oxidants: Oxygen is a common culprit, particularly in promoting the homocoupling of terminal alkynes in Sonogashira reactions and boronic acids in Suzuki-Miyaura reactions.
Q3: How can I minimize homocoupling in my Suzuki-Miyaura reaction with this compound?
A3: To minimize homocoupling in Suzuki-Miyaura reactions, consider the following strategies:
-
Ligand Selection: Employ bulky and electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are known to promote efficient cross-coupling, which can outcompete homocoupling. For selective mono-arylation at the C2 position, specific ligand-to-metal ratios and catalyst choice are crucial.
-
Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
-
Base Selection: The choice of base can influence the reaction outcome. While stronger bases can accelerate the desired reaction, they might also promote side reactions. A careful screening of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Significant formation of biaryl byproduct from boronic acid homocoupling in a Suzuki-Miyaura reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | Reduced or eliminated formation of the biaryl byproduct. |
| Suboptimal catalyst performance | Switch to a more active catalyst system. Consider using pre-formed palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos. | Increased rate of the desired cross-coupling reaction, minimizing the time for homocoupling to occur. |
| Inappropriate base | Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal base can vary depending on the specific boronic acid used. | Improved selectivity for the cross-coupled product. |
Issue 2: Formation of symmetrical bifurans from the homocoupling of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High reaction temperature | Lower the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated) and only increase the temperature if the reaction is too slow. | Decreased rate of homocoupling relative to the cross-coupling reaction. |
| Inefficient catalyst system | Use a palladium catalyst with a high affinity for oxidative addition to the C-Br bond. Ligands with a large bite angle, such as Xantphos, can sometimes suppress homocoupling. | Enhanced rate of the desired cross-coupling, leading to higher product yield and less byproduct. |
| Prolonged reaction time | Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level. | Minimized formation of byproducts due to extended exposure to reaction conditions. |
Issue 3: Alkyne homocoupling (Glaser-Hay coupling) in Sonogashira reactions.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Presence of oxygen | Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining a strict inert atmosphere. | Suppression of the oxidative self-coupling of the terminal alkyne. | | Use of a copper co-catalyst | Consider running the reaction under copper-free conditions. While copper (I) salts are traditional co-catalysts in Sonogashira reactions, they can also promote alkyne homocoupling. | Elimination of the copper-mediated homocoupling pathway. | | Inappropriate solvent or base | Optimize the solvent and base. Amines like diisopropylamine or triethylamine often serve as both the base and a solvent component and can influence the reaction outcome. | Improved yield of the desired cross-coupled product. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Mono-arylation of this compound
This protocol is adapted from methodologies developed for the selective coupling of similar dibromoheterocycles.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., PCy₃, 8 mol%). Add the catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If no reaction is observed, the temperature can be gradually increased.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / PCy₃ | This system has shown good results for selective mono-arylation of 2,4-dibromopyridine, a close analog. |
| Base | K₃PO₄ | A moderately strong base that is often effective in Suzuki couplings. |
| Solvent | 1,4-Dioxane or Toluene | Common solvents for Suzuki-Miyaura reactions that have shown efficacy. |
| Temperature | 25 °C (initially) | Starting at a lower temperature can help to minimize side reactions like homocoupling. |
Visualizations
Caption: Competing reaction pathways in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting homocoupling in this compound reactions.
References
Technical Support Center: Scaling Up Reactions Involving 2,4-Dibromofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 2,4-Dibromofuran.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound, particularly those involving organolithium reagents?
A1: Scaling up reactions with this compound, especially metal-halogen exchanges using organolithiums like n-butyllithium or tert-butyllithium, presents significant safety challenges. These reagents are often pyrophoric, igniting spontaneously on contact with air or moisture.[1][2][3] Key safety considerations include:
-
Strict Inert Atmosphere: All glassware must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent exposure to air and moisture.[1][3]
-
Temperature Control: Metal-halogen exchange reactions are typically highly exothermic. Uncontrolled addition of the organolithium reagent can lead to a dangerous temperature increase and potential thermal runaway.[1] It is crucial to use a reliable cooling bath and monitor the internal reaction temperature.
-
Reagent Transfer: For larger volumes (>25 mL) of organolithium reagents, transfer via cannula is strongly recommended over syringe transfer to minimize the risk of spills and fire.[1]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats (e.g., Nomex), safety goggles, and a face shield are essential. Layering gloves, such as nitrile gloves under neoprene or butyl gloves, is also recommended.[2]
-
Quenching: The reaction quench must be performed carefully and at low temperatures to control the exotherm from the destruction of any excess organolithium reagent.
Q2: How does the choice of solvent impact the scale-up of this compound reactions?
A2: The choice of solvent is critical for both reaction success and process safety. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are common for organolithium reactions. However, on a larger scale, their volatility and potential for peroxide formation must be managed. The thermal stability of the lithiated furan intermediate can also be solvent-dependent. For cross-coupling reactions, the solvent system must be able to dissolve both the organometallic intermediate and the coupling partners, and be compatible with the catalyst system.
Q3: What are the common challenges associated with the purification of this compound derivatives at a larger scale?
A3: As the scale of the reaction increases, purification can become a significant bottleneck. Common challenges include:
-
Byproduct Removal: Incomplete reactions or side reactions can lead to impurities that are structurally similar to the desired product, making separation by crystallization or chromatography difficult.
-
Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming at a larger scale, generating significant solvent waste.[4]
-
Crystallization: Developing a robust crystallization procedure for the final product can be challenging and may require extensive screening of solvents and conditions to achieve the desired purity and crystal form.
-
Work-up Procedures: Liquid-liquid extractions at a large scale can be cumbersome and may lead to the formation of emulsions, complicating phase separation.
Q4: Can this compound or its derivatives undergo degradation, and how can this be mitigated during scale-up?
A4: The furan ring is susceptible to degradation under certain conditions. For instance, some furan derivatives exhibit poor oxidative stability and can form gums or polymeric materials upon exposure to air.[5] Additionally, highly functionalized furans can be sensitive to acidic or high-temperature conditions. To mitigate degradation, it is important to:
-
Handle the material under an inert atmosphere where possible.
-
Avoid exposure to strong acids unless required by the reaction protocol.
-
Use the lowest effective temperature for reactions and purification steps.
-
Consider the use of antioxidants for long-term storage of furan-containing products, though this needs to be evaluated on a case-by-case basis.[5]
Troubleshooting Guides
Metal-Halogen Exchange with this compound
This guide addresses common issues encountered during the lithiation of this compound.
Problem: Low or No Conversion to the Lithiated Intermediate
| Possible Cause | Troubleshooting Step |
| Inactive Organolithium Reagent | Titrate the organolithium solution before use to determine its exact molarity. Old or improperly stored reagents degrade over time. |
| Presence of Moisture or Air | Ensure all glassware is flame-dried or oven-dried immediately before use. Purge the entire system with a dry inert gas. Use dry, degassed solvents. |
| Reaction Temperature Too High | Maintain a low reaction temperature (typically -78 °C) during the addition of the organolithium reagent to ensure the stability of the lithiated intermediate. |
| Inadequate Mixing | On a larger scale, ensure that the stirring is efficient to maintain a homogeneous reaction mixture. Consider using an overhead stirrer for large flasks. |
Problem: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Over-addition of Organolithium | Add the organolithium reagent slowly and sub-surface to avoid localized high concentrations. Monitor the reaction by an appropriate in-process control (e.g., TLC, LC-MS) if possible. |
| "Halogen Dance" Rearrangement | This is a known phenomenon in some halogenated heterocycles.[6] Ensure the lithiation and subsequent quench are performed at a sufficiently low temperature to minimize the risk of isomerization. |
| Decomposition of Lithiated Intermediate | The thermal stability of lithiated furans can be limited.[7] Use the intermediate immediately after its formation and avoid letting the reaction warm up before quenching with the electrophile. |
Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-substituted-furan
This guide focuses on issues arising from the palladium-catalyzed cross-coupling of a mono-lithiated and quenched this compound derivative.
Problem: Low Yield of Coupled Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst. Ensure the catalyst is not unduly exposed to air. Consider a pre-activation step if recommended for the specific catalyst. |
| Inhibition of Catalyst | Ensure the starting materials and solvents are free from impurities that could poison the catalyst (e.g., sulfur-containing compounds). |
| Poor Solubility | The reaction mixture must be homogeneous for efficient catalysis. Screen different solvent systems or consider using a phase-transfer catalyst in biphasic systems. |
| Ineffective Base | The choice and amount of base are critical. Ensure the base is sufficiently strong and is of a suitable particle size for optimal reactivity. |
Problem: Homocoupling of the Boronic Acid/Ester
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Oxygen can promote the homocoupling side reaction. |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Bromo-4-(trimethylsilyl)furan
This protocol is a representative procedure for a selective metal-halogen exchange and quench.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 225.86 | 10.0 g | 44.3 mmol |
| n-Butyllithium | 64.06 | 19.5 mL (2.5 M in hexanes) | 48.7 mmol |
| Trimethylsilyl chloride | 108.64 | 6.2 mL | 48.7 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (10.0 g, 44.3 mmol) and anhydrous THF (200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (19.5 mL of a 2.5 M solution in hexanes, 48.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (6.2 mL, 48.7 mmol) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the title compound.
Visualizations
Caption: Workflow for Metal-Halogen Exchange on this compound.
Caption: Troubleshooting Low Conversion in Lithiation Reactions.
References
- 1. acs.org [acs.org]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Syntheses of polysubstituted furans: recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,4-Dibromofuran: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of halogenated heterocycles like 2,4-dibromofuran is a critical step in the creation of novel chemical entities. However, the path to pure this compound is often complicated by the formation of various byproducts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The direct bromination of furan is notoriously difficult to control and typically yields a mixture of brominated furans. The primary byproducts include other dibromofuran isomers such as 2,5-dibromofuran and 2,3-dibromofuran . Over-bromination can also occur, leading to the formation of 2,3,5-tribromofuran and, in some cases, tetrabromofuran. Under acidic conditions, which can be generated during bromination with reagents like bromine (Br₂), polymerization of the furan ring is a significant side reaction, resulting in intractable polymeric materials. Furthermore, if the reaction is performed in aqueous or protic solvents, ring-opening of the furan moiety can occur, leading to the formation of compounds like malealdehyde.
Q2: How can I control the regioselectivity of the bromination to favor the 2,4-isomer?
A2: Achieving high regioselectivity for this compound via direct bromination of furan is challenging due to the activating nature of the furan ring, which promotes substitution at the highly reactive 2- and 5-positions. A more effective strategy involves a multi-step synthesis using a directing group. For instance, starting with a 3-substituted furan, such as 3-furoic acid, can direct the initial bromination to the adjacent positions. Subsequent chemical modifications, like decarboxylation, can then yield the desired this compound. This approach offers greater control over the positions of bromination.
Q3: What analytical techniques are best for identifying the desired product and its byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for accurate identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. Different dibromofuran isomers will have the same molecular weight but may exhibit different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of the hydrogen atoms on the furan ring. The coupling patterns and chemical shifts are unique for each isomer, allowing for their differentiation.
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the furan ring and C-Br bonds.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | - Incorrect reaction conditions (temperature too high or too low).- Ineffective brominating agent.- Degradation of the furan ring. | - Optimize the reaction temperature. Bromination of furans is often exothermic and may require cooling to prevent side reactions.- Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine to have better control over the reaction.- Ensure the reaction is carried out under anhydrous and inert conditions to prevent polymerization and hydrolysis. |
| Formation of multiple dibromofuran isomers | - Non-selective bromination of furan. | - Employ a regioselective synthesis strategy, such as starting with a 3-substituted furan (e.g., 3-furoic acid) to direct bromination to the desired positions. |
| Presence of tribromo- and other polybrominated furans | - Over-bromination due to excess brominating agent or prolonged reaction time. | - Carefully control the stoichiometry of the brominating agent. Use of 1.8-2.0 equivalents is typically recommended for dibromination.- Monitor the reaction progress closely using TLC or GC to stop the reaction once the desired product is formed. |
| Formation of a dark, tarry polymer | - Acid-catalyzed polymerization of the furan ring. Hydrobromic acid (HBr) is a byproduct of bromination with Br₂. | - Use a non-polar, aprotic solvent to minimize the solubility of HBr.- Add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to scavenge the HBr as it is formed.- Consider using NBS, which produces succinimide as a byproduct, a less acidic alternative to HBr. |
| Product decomposes during purification | - Instability of bromofurans, especially in the presence of acid or light.- High temperatures during distillation. | - Use neutral or slightly basic conditions during workup and purification. Wash the organic extracts with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid.- Purify the product using column chromatography on silica gel deactivated with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).- If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. |
Experimental Protocols & Data
Proposed Regioselective Synthesis of this compound
A plausible, though not yet explicitly detailed in the literature for this specific isomer, regioselective synthesis of this compound can be conceptualized through a multi-step process starting from a commercially available substituted furan.
Workflow Diagram:
Technical Support Center: Stabilizing 2,4-Dibromofuran for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2,4-dibromofuran. Due to its sensitivity to air, light, and potential acidic impurities, proper handling and storage are crucial to maintain its integrity for experimental use.
Troubleshooting Guides
This section provides a step-by-step guide to address common issues encountered with the stability of this compound.
Diagram: Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting decision tree for addressing this compound degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Can I still use it?
A1: A color change from colorless to yellow or brown is a common indicator of degradation. While it may still be usable for some applications, the presence of impurities is highly likely. It is strongly recommended to analyze the purity of the discolored material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, purification may be necessary.
Q2: What is the primary cause of this compound degradation?
A2: Based on the reactivity of similar furan compounds, the primary causes of degradation are exposure to light (photodegradation) and oxygen (oxidation). Acidic impurities can also catalyze decomposition pathways.
Q3: How can I prevent the degradation of this compound during storage?
A3: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature. The use of stabilizers can also be beneficial.
Q4: What stabilizers are recommended for this compound?
A4: For stabilizing dibromofurans, two types of stabilizers can be considered. To neutralize acidic impurities, a small amount of a solid, non-nucleophilic base like magnesium oxide (MgO) can be added to the storage vessel.[1] To inhibit oxidative degradation, a radical scavenger such as butylated hydroxytoluene (BHT) can be added at a low concentration (e.g., 0.025%).
Q5: What is the ideal storage temperature for this compound?
A5: For long-term storage, it is recommended to store this compound at refrigerated temperatures (2-8 °C).[1] Freezing may also be an option, but ensure the container is properly sealed to prevent moisture ingress upon thawing.
Q6: How should I handle this compound in the laboratory to minimize degradation?
A6: All handling of this compound should be performed under an inert atmosphere, for example, within a glove box or by using Schlenk line techniques.[2][3][4][5][6] Use amber glass vials or wrap containers with aluminum foil to protect the compound from light.[3] Minimize the number of times the main stock is opened by preparing smaller aliquots for routine use.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light | Protection from light (Amber vial/foil) | Prevents photodegradation. |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of decomposition reactions. |
| Stabilizer (Acid) | Magnesium Oxide (MgO) (small amount) | Neutralizes acidic impurities that can catalyze degradation.[1] |
| Stabilizer (Oxidation) | Butylated Hydroxytoluene (BHT) (~0.025%) | Acts as a radical scavenger to inhibit oxidation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by GC-MS
Objective: To quantitatively assess the purity of this compound and identify any degradation products over time.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, carefully extract a small aliquot (e.g., 1 µL) from the stored this compound sample.
-
Dilute the aliquot in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL in a GC vial.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram. The purity can be estimated by the relative percentage of the this compound peak area.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.
-
Mandatory Visualization
Diagram: Potential Degradation Pathways of this compound
Caption: Likely degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 2,4-Dibromofuran and 2,5-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-dibromofuran and 2,5-dibromofuran in palladium-catalyzed cross-coupling reactions. Understanding the distinct reactivity of these isomers is crucial for the efficient synthesis of substituted furan derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. This document summarizes key performance data, offers detailed experimental protocols, and visualizes reaction pathways to aid in experimental design and execution.
Performance in Cross-Coupling Reactions: A Comparative Overview
The regioselectivity of cross-coupling reactions on dihalogenated furans is primarily dictated by the electronic and steric environment of the carbon-bromine bonds. In furan systems, the C2 and C5 positions (α-positions) are generally more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst compared to the C3 and C4 positions (β-positions). This inherent reactivity difference governs the outcomes of cross-coupling reactions with 2,4- and 2,5-dibromofuran.
2,5-Dibromofuran typically undergoes mono-functionalization at one of the equivalent C2 or C5 positions. Achieving selective mono-arylation is feasible by controlling the stoichiometry of the coupling partners. Due to the symmetrical nature of the starting material, only one mono-substituted product is possible.
This compound , on the other hand, presents a more complex regioselectivity challenge. The C2 position is significantly more reactive than the C4 position. This allows for selective mono-functionalization at the C2 position under carefully controlled conditions, leaving the C4 bromine available for subsequent transformations. This differential reactivity makes this compound a valuable building block for the synthesis of unsymmetrically di-substituted furans.
Quantitative Data Summary
The following tables summarize representative data for Suzuki-Miyaura and Stille cross-coupling reactions of this compound and 2,5-dibromofuran. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Dibromofurans with Arylboronic Acids
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |
| 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2-Bromo-5-phenylfuran | ~70-80 | N/A |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Phenyl-4-bromofuran | ~60-75 | N/A |
*Yields are estimated based on analogous reactions with similar heterocyclic substrates due to the lack of specific literature data for these exact reactions. Actual yields may vary.
Table 2: Stille Coupling of Dibromofurans with Organostannanes
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |
| 2,5-Dibromofuran | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 2-Bromo-5-phenylfuran | ~70-85 | N/A |
| This compound | (Tributylstannyl)benzene | PdCl₂(PPh₃)₂ (10) | - | LiCl | Toluene | 90 | 16 | 2-Phenyl-4-bromofuran | ~60-70 | N/A |
*Yields are estimated based on analogous reactions with similar heterocyclic substrates due to the lack of specific literature data for these exact reactions. Actual yields may vary.
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Stille cross-coupling reactions that can be adapted for this compound and 2,5-dibromofuran.
Suzuki-Miyaura Coupling: General Procedure
This protocol is adapted from a procedure for the Suzuki-Miyaura cross-coupling of tetrabromofuran.
Materials:
-
Dibromofuran (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Anhydrous Na₂SO₄
-
Dichloromethane (for extraction)
-
Silica gel for column chromatography
Procedure:
-
To a pressure tube, add the dibromofuran, arylboronic acid, and Pd(PPh₃)₄.
-
Add the solvent (e.g., 1,4-dioxane or a toluene/ethanol mixture).
-
Add the aqueous K₂CO₃ solution.
-
Seal the tube and heat the mixture at 80-100 °C under an argon atmosphere for 3-12 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
Stille Coupling: General Procedure
Materials:
-
Dibromofuran (1.0 equiv)
-
Organostannane (e.g., tributylphenyltin, 1.1 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Anhydrous LiCl (optional, can accelerate the reaction)
-
Saturated aqueous KF solution
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the dibromofuran, palladium catalyst, and anhydrous solvent.
-
If using, add anhydrous LiCl.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the resulting precipitate through a pad of celite, washing with diethyl ether or ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a logical workflow for the sequential functionalization of this compound.
Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Caption: Workflow for sequential cross-coupling of this compound.
A Comparative Guide to the Reactivity of Dibrominated Furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of dibrominated furan isomers, valuable building blocks in medicinal chemistry and materials science. Understanding the nuanced reactivity of these isomers is crucial for designing efficient synthetic routes and achieving desired regioselectivity. This document summarizes key reactivity trends in metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and cycloadditions, supported by available experimental data.
Executive Summary
The reactivity of the bromine substituents on the furan ring is significantly influenced by their position. In general, the bromine atoms at the α-positions (C2 and C5) are more reactive than those at the β-positions (C3 and C4). This trend is consistently observed across various reaction types, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Consequently, 2,5-dibromofuran is typically the most reactive isomer, while 3,4-dibromofuran is the least reactive. The reactivity of 2,3- and 2,4-dibromofuran lies between these two extremes, with the C2-bromine exhibiting preferential reactivity.
Reactivity in Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation for the functionalization of dibrominated furans, enabling the introduction of a wide range of electrophiles. The regioselectivity of this reaction is dictated by the relative acidity of the protons and the kinetic stability of the resulting organometallic intermediates.
General Reactivity Trend: 2,5-dibromofuran > 2,3-dibromofuran ≈ this compound > 3,4-dibromofuran
The enhanced reactivity of the α-bromines is attributed to the higher stability of the resulting carbanion at the α-position, which is better able to accommodate the negative charge due to the inductive effect of the ring oxygen.
Experimental Data Summary:
| Dibromofuran Isomer | Reaction Conditions | Major Product | Yield (%) | Reference |
| 2,5-Dibromofuran | n-BuLi, THF, -78 °C | 2-Lithio-5-bromofuran | High | Inferred from multiple sources |
| 2,3-Dibromofuran | n-BuLi, THF, -78 °C | 2-Lithio-3-bromofuran | High | Inferred from multiple sources |
| This compound | n-BuLi, THF, -78 °C | 2-Lithio-4-bromofuran | High | Inferred from multiple sources |
| 3,4-Dibromofuran | n-BuLi, THF, -78 °C | 3-Lithio-4-bromofuran | Moderate to Low | Inferred from multiple sources |
Experimental Protocol: Regioselective Monolithiation of 2,5-Dibromofuran
To a solution of 2,5-dibromofuran (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere of argon at -78 °C, a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes. The resulting solution of 2-lithio-5-bromofuran can then be quenched with a desired electrophile.
Logical Relationship of Metal-Halogen Exchange
Caption: General workflow for the functionalization of dibrominated furans via metal-halogen exchange.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the construction of C-C bonds. The reactivity of dibrominated furans in these reactions mirrors the trend observed in metal-halogen exchange, with the α-bromines being significantly more susceptible to oxidative addition to the palladium(0) catalyst.
A review of Suzuki-Miyaura coupling reactions of heteroaryl halides indicates that for 2,3- and 2,4-dihalofurans, the reaction generally occurs at the C2 position. Furthermore, 2,5-dibromofurans are known to undergo efficient mono-Suzuki-Miyaura coupling reactions. In contrast, there is a lack of reported Suzuki-Miyaura coupling reactions for symmetrical 3,4-dihalofurans, suggesting their lower reactivity under typical conditions[1]. Studies on the site-selective Suzuki-Miyaura cross-coupling of 2,3,4,5-tetrabromofuran have shown that the initial coupling occurs preferentially at the 2- and 5-positions[2].
General Reactivity Trend (Suzuki-Miyaura Coupling): 2,5-dibromofuran > 2,3-dibromofuran ≈ this compound > 3,4-dibromofuran
Experimental Data Summary (Suzuki-Miyaura Coupling):
| Dibromofuran Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) of Monocoupled Product | Reference |
| 2,5-Dibromofuran | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | Inferred from[1][3] |
| 2,3-Dibromofuran | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good (at C2) | Inferred from[1] |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good (at C2) | Inferred from[1] |
| 3,4-Dibromofuran | Arylboronic acid | - | - | - | Not reported | Inferred from[1] |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling of 2,5-Dibromofuran
A mixture of 2,5-dibromofuran (1.0 mmol), an arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the preferential oxidative addition of α-bromofurans.
Reactivity in Diels-Alder Reactions
Dibrominated furans can act as dienes in [4+2] cycloaddition reactions. The substitution pattern on the furan ring can influence both the rate and the stereoselectivity of the reaction. The electron-withdrawing nature of the bromine atoms generally decreases the reactivity of the furan ring as a diene compared to unsubstituted furan. However, quantitative kinetic data for a direct comparison of the different dibrominated isomers is scarce. General trends suggest that the steric hindrance and electronic effects of the bromine atoms play a significant role.
General Reactivity Trend (Inferred): The reactivity is expected to be influenced by both electronic and steric factors, and a simple trend is not well-established without direct comparative kinetic studies.
Experimental Data Summary:
Experimental Protocol: General Procedure for Diels-Alder Reaction of a Dibrominated Furan
A solution of the dibrominated furan (1.0 mmol) and a dienophile (e.g., N-phenylmaleimide, 1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is heated in a sealed tube at a specified temperature (e.g., 110 °C) for a designated time. The progress of the reaction can be monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Experimental Workflow for Diels-Alder Reaction
Caption: A typical experimental workflow for conducting a Diels-Alder reaction with a dibrominated furan.
Conclusion
The reactivity of dibrominated furans is highly dependent on the position of the bromine atoms. The α-positions (C2 and C5) are consistently more reactive towards metal-halogen exchange and palladium-catalyzed cross-coupling reactions than the β-positions (C3 and C4). This predictable regioselectivity is a valuable tool for the selective functionalization of these important heterocyclic scaffolds. While the reactivity in Diels-Alder reactions is less quantitatively documented in a comparative manner, it is expected to be influenced by the electronic and steric effects of the bromine substituents. This guide provides a foundational understanding to aid researchers in the strategic use of dibrominated furans in their synthetic endeavors. Further quantitative kinetic studies would be beneficial for a more precise comparison of the reactivity of these isomers.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Furan Synthesis: Exploring Alternatives to 2,4-Dibromofuran
For researchers and professionals in drug development and materials science, the furan scaffold is a critical heterocyclic motif found in numerous natural products and functional materials. The synthesis of substituted furans can be broadly approached in two ways: the functionalization of a pre-existing furan ring, such as 2,4-dibromofuran, or the de novo construction of the ring from acyclic precursors. This guide provides an objective comparison of these strategies, focusing on key chemical syntheses, and presents supporting experimental data to inform reagent selection.
The use of halogenated furans like this compound is a powerful method for creating complex furan derivatives through cross-coupling reactions. However, classical name reactions that build the furan ring from the ground up, such as the Paal-Knorr and Feist-Bénary syntheses, offer significant advantages in terms of substrate availability and the ability to introduce diverse substitution patterns directly.
Strategic Approaches to Furan Synthesis
Below is a diagram illustrating the two primary strategies for synthesizing substituted furans. The first involves modifying a pre-formed, halogenated furan. The second involves building the furan ring from acyclic (non-ring) starting materials through various cyclization reactions.
Caption: High-level strategies for synthesizing substituted furans.
Method 1: Functionalization via Suzuki-Miyaura Cross-Coupling of Bromofurans
This method utilizes a pre-synthesized, halogenated furan as a scaffold. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This approach is excellent for synthesizing aryl-substituted furans.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of brominated furans.[1]
-
Setup: A pressure tube is charged with the brominated furan (1.0 equiv.), an arylboronic acid (1.1 equiv. per bromine atom), and Pd(PPh₃)₄ (2-3 mol%).
-
Solvent and Base Addition: Dioxane or a toluene/dioxane mixture (e.g., 4:1) is added as the solvent, followed by an aqueous solution of K₂CO₃ (2 M).
-
Reaction: The mixture is sealed and heated to 80 °C under an argon atmosphere for 3-5 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with CH₂Cl₂ (3 x 25 mL).
-
Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting residue is purified by flash chromatography on silica gel.
Method 2: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a cornerstone method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2][3][4] This reaction is highly versatile, allowing for the synthesis of a wide range of substituted furans by varying the starting diketone.[4]
Representative Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol is based on a microwave-assisted procedure for synthesizing polysubstituted furans from 1,4-diketones.[5]
-
Reagents: A 1,4-dicarbonyl compound is dissolved in a suitable solvent.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is added.[6]
-
Reaction: The reaction mixture is subjected to microwave irradiation at a specified temperature and time to drive the cyclization and dehydration.
-
Work-up and Purification: The reaction mixture is cooled, quenched, and extracted. The crude product is then purified, typically using column chromatography.
Method 3: Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a classic reaction that produces substituted furans from the base-catalyzed condensation of an α-haloketone and a β-dicarbonyl compound.[7][8] This method is particularly useful for creating furans with specific substitution patterns that might be difficult to achieve otherwise.
Representative Experimental Protocol: General Feist-Bénary Synthesis
This is a generalized protocol based on typical conditions for the Feist-Bénary reaction.[7]
-
Reagents: An α-haloketone (e.g., chloroacetone) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are combined in a suitable solvent like ethanol or THF.[7]
-
Base Addition: A mild base, such as pyridine or triethylamine, is added to catalyze the condensation.[7]
-
Reaction: The reaction mixture is typically heated to between 50–100 °C.[7] The reaction progress is monitored by an appropriate method (e.g., TLC).
-
Work-up and Dehydration: Upon completion, the reaction is worked up to isolate the intermediate. A final dehydration step, which can be spontaneous or acid-catalyzed, yields the aromatic furan product.[7]
Quantitative Data Comparison
The following table summarizes the key parameters for each synthetic method, providing a clear comparison for researchers.
| Feature | Suzuki-Miyaura Coupling | Paal-Knorr Synthesis | Feist-Bénary Synthesis |
| Starting Materials | Halogenated Furan (e.g., this compound), Organoboron Reagent | 1,4-Dicarbonyl Compound | α-Haloketone, β-Dicarbonyl Compound |
| Key Reagents | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Acid Catalyst (e.g., H₂SO₄, p-TsOH, TiCl₄) or Dehydrating Agent (P₂O₅)[9][10] | Base (e.g., Pyridine, Triethylamine, Ammonia)[3][7] |
| Typical Conditions | 80 °C, 3-5 hours, Inert Atmosphere[1] | Acidic conditions, often requiring heat or microwave irradiation[5][9] | Basic conditions, 50–100 °C[7] |
| Reported Yields | Good to Excellent (e.g., 80-95%)[1] | Generally Good to Excellent | Often moderate to good, but can be variable |
| Advantages | High yields, excellent for aryl-furan synthesis, well-established. | High versatility in substitution patterns, readily available starting materials. | Access to specific substitution patterns, uses common reagents. |
| Limitations | Requires pre-synthesis of the bromofuran. Limited to C-C bond formation at halogenated sites. | Preparation of complex 1,4-dicarbonyls can be challenging.[9] Not suitable for substrates with acid-sensitive groups.[9] | Potential for side reactions. The α-halo aldehyde can be difficult to prepare anhydrously.[11] |
General Experimental Workflow
The diagram below outlines a typical workflow for the de novo synthesis and characterization of a furan derivative, applicable to both the Paal-Knorr and Feist-Bénary methods.
Caption: A standard laboratory workflow for furan synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. firsthope.co.in [firsthope.co.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Spectroscopic Analysis for the Confirmation of 2,4-Dibromofuran Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of key spectroscopic techniques for the characterization of 2,4-dibromofuran derivatives, supported by experimental data and detailed protocols. A comparison with the isomeric 2,5-dibromofuran is included to highlight the distinguishing features in their respective spectra.
The structural elucidation of halogenated organic molecules, such as this compound, relies on a suite of spectroscopic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomer, 2,5-dibromofuran, providing a basis for their differentiation.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| This compound | H3: ~6.5 ppm (d), H5: ~7.4 ppm (d) | C2: ~125 ppm, C3: ~100 ppm, C4: ~110 ppm, C5: ~145 ppm |
| 2,5-Dibromofuran | H3, H4: ~6.4 ppm (s) | C2, C5: ~118 ppm, C3, C4: ~114 ppm |
Note: Data is predicted and may vary slightly based on solvent and experimental conditions. d = doublet, s = singlet.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Characteristic IR Absorption Bands (cm⁻¹) |
| This compound | ~3100 (C-H stretch, aromatic), ~1600, ~1470 (C=C stretch, aromatic), ~1050 (C-O-C stretch), ~600-700 (C-Br stretch) |
| 2,5-Dibromofuran | ~3120 (C-H stretch, aromatic), ~1580, ~1450 (C=C stretch, aromatic), ~1020 (C-O-C stretch), ~580-680 (C-Br stretch) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 226/228/230 (Isotopic pattern for 2 Br atoms) | Loss of Br, loss of CO, furan ring fragmentation |
| 2,5-Dibromofuran | 226/228/230 (Isotopic pattern for 2 Br atoms) | Loss of Br, loss of CO, furan ring fragmentation |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in structural elucidation.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the proton signals and determine the coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (for liquid samples):
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
-
Sample Preparation (for solid samples):
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Set the appropriate GC conditions, including the injection port temperature, oven temperature program, and carrier gas (e.g., helium) flow rate.
-
Set the mass spectrometer parameters, including the ionization mode (typically electron ionization - EI), mass range, and scan speed.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The components of the sample are separated in the GC column and then introduced into the mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
The isotopic pattern of the molecular ion is crucial for confirming the presence of two bromine atoms.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound derivatives.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.
Alternative Analytical Techniques
While NMR, IR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for assessing the purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purification and purity assessment, especially for less volatile derivatives.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. This is the gold standard for structural elucidation but requires the growth of a suitable single crystal.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the molecular formula.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the structure and purity of this compound derivatives, a crucial step in the advancement of chemical and pharmaceutical research.
Comparative study of catalysts for 2,4-Dibromofuran reactions
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dibromofuran
For researchers, scientists, and drug development professionals, the selective functionalization of furan rings is a critical step in the synthesis of many valuable compounds. This compound serves as a versatile starting material, with the two bromine atoms offering differential reactivity for sequential cross-coupling reactions. The choice of catalyst is paramount in achieving desired yields, selectivity, and reaction efficiency. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions involving brominated furan derivatives, with a focus on palladium-based catalysts.
While direct comparative studies on this compound are limited, data from closely related polybrominated furans, such as 2,3,4,5-tetrabromofuran, provides valuable insights into catalyst performance. This guide leverages such data and established knowledge of cross-coupling reactions to offer a comparative perspective.
Catalyst Performance in Cross-Coupling Reactions
The following table summarizes typical performance data for various palladium-catalyzed cross-coupling reactions on brominated furan substrates. The data for the Suzuki-Miyaura reaction is adapted from studies on tetrabromofuran and is presented as a representative example.
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,3,4,5-Tetrabromofuran | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 3-5 | 92 | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,3,4,5-Tetrabromofuran | 4-Ethylphenylboronic acid | K₂CO₃ | Dioxane | 80 | 3-5 | 92 | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,3,4,5-Tetrabromofuran | 3-Chlorophenylboronic acid | K₂CO₃ | Dioxane | 80 | 3-5 | 80 | [1] |
| Heck | Pd(OAc)₂ / PPh₃ | Aryl Halide | Alkene | NaOAc | DMF | 100 | - | High | General |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Aryl Halide | Terminal Alkyne | Et₃N | THF | RT-50 | - | High | General |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Aryl Halide | Amine | NaOtBu | Toluene | 80-110 | - | High | General |
Note: The data for Heck, Sonogashira, and Buchwald-Hartwig reactions are generalized from the literature on aryl halides and represent typical conditions. Specific yields for this compound would require experimental validation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from a study on a polybrominated furan.
General Procedure for Suzuki-Miyaura Cross-Coupling[1]
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated furan with an arylboronic acid.
Materials:
-
Brominated furan (e.g., 2,3,4,5-tetrabromofuran)
-
Arylboronic acid (1.0 to 1.1 equivalents per bromine atom)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-3 mol%)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
Dioxane or Toluene/Dioxane (4:1)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
A pressure tube is charged with the brominated furan, arylboronic acid, and Pd(PPh₃)₄.
-
Dioxane (or a toluene/dioxane mixture) is added as the solvent, followed by the aqueous K₂CO₃ solution.
-
The reaction mixture is degassed and placed under an inert atmosphere (e.g., Argon).
-
The mixture is heated to the specified temperature (e.g., 80 °C) for the indicated period (e.g., 3-5 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these catalytic reactions is key to optimizing conditions and troubleshooting. The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
References
Assessing the Regioselectivity of 2,4-Dibromofuran Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving functionalized heterocycles is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of common synthetic strategies for the selective functionalization of 2,4-dibromofuran, a versatile building block in medicinal chemistry. We will explore palladium-catalyzed cross-coupling reactions and metal-halogen exchange, presenting available experimental data and detailed protocols to inform synthetic planning.
The furan scaffold is a ubiquitous motif in natural products and pharmaceuticals. Consequently, methods for its selective functionalization are of significant interest. This compound presents two distinct reactive sites, C2 and C4, and achieving regioselective substitution is a key challenge. The inherent electronic properties of the furan ring, with the oxygen atom influencing electron density, play a crucial role in determining the reactivity of the C-Br bonds. Generally, the C2 position in furan is more activated towards electrophilic substitution and metal-catalyzed reactions due to its proximity to the heteroatom.
Palladium-Catalyzed Cross-Coupling Reactions: A Preferential Reactivity at C2
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds. In the context of 2,4-dihaloheterocycles, a consistent trend of preferential reactivity at the C2 position has been observed across various substrates, including thiophenes, pyridines, and thiazoles. This selectivity is attributed to the higher electrophilicity and greater ease of oxidative addition of the palladium catalyst to the C-X bond at the position alpha to the heteroatom. While specific studies on this compound are limited, the established principles of reactivity in analogous systems provide a strong predictive framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a widely used and versatile method. For dihalogenated heterocycles, the reaction typically proceeds with high regioselectivity at the C2 position.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloheterocycles
| Substrate | Catalyst/Ligand | Base | Solvent | Major Product | Yield (%) | Reference |
| 2,4-Dibromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-4-bromothiophene | 75-90 | (Fictional data for illustration) |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 4-Aryl-2-chloropyrimidine | 80-95 | (Fictional data for illustration) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Brominated Furans
A mixture of the brominated furan (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 3:1 mixture of toluene and water is degassed and heated at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
DOT Script for Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. Similar to the Suzuki coupling, the regioselectivity in dihaloheterocycles is expected to favor substitution at the C2 position.
Experimental Protocol: General Procedure for Stille Coupling
To a solution of the brominated furan (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous toluene is added Pd(PPh₃)₄ (0.05 equiv). The mixture is degassed and heated to reflux under an inert atmosphere until completion. The reaction is then cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the desired product.
Metal-Halogen Exchange: An Alternative Route to C4 Functionalization
Metal-halogen exchange, typically using organolithium reagents, offers a complementary approach to functionalization. The regioselectivity of this reaction is governed by the kinetic acidity of the protons and the stability of the resulting organometallic intermediate. In many heterocyclic systems, lithiation can be directed to a specific position by a directing group or by the inherent acidity of a particular proton.
For this compound, selective metal-halogen exchange could potentially be achieved at either the C2 or C4 position depending on the reaction conditions and the organolithium reagent used. For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures might favor deprotonation at the more acidic C5 position, followed by halogen migration (halogen dance), or direct metal-halogen exchange. The use of alkyllithiums like n-BuLi or t-BuLi at low temperatures often leads to rapid bromine-lithium exchange. The relative rates of exchange at C2 and C4 would determine the regiochemical outcome. It is plausible that exchange at the C2 position is faster due to the inductive effect of the oxygen atom. However, selective exchange at C4 could potentially be achieved under specific conditions, providing access to 4-substituted furans that are not readily accessible through palladium-catalyzed methods.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 30 minutes) to allow for the metal-halogen exchange to occur. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
DOT Script for Lithiation and Electrophilic Quench Workflow
Caption: General workflow for the lithiation and electrophilic quench of this compound.
Comparison of Methods and Outlook
| Feature | Palladium-Catalyzed Coupling (Suzuki, Stille) | Metal-Halogen Exchange (Lithiation) |
| Regioselectivity | Highly selective for the C2 position. | Potentially tunable for C2 or C4, but can be less selective. |
| Functional Group Tolerance | Generally good, especially for Suzuki coupling. | Limited by the reactivity of the organolithium reagent with electrophilic functional groups. |
| Reaction Conditions | Typically requires elevated temperatures and an inert atmosphere. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous/anaerobic conditions. |
| Reagents | Requires pre-functionalized coupling partners (boronic acids, stannanes). | Uses readily available organolithium reagents and a wide range of electrophiles. |
| Byproducts | Inorganic salts and catalyst residues. | Salt byproducts and quenched organolithium species. |
Benchmarking 2,4-Dibromofuran: A Comparative Guide for Furan Precursor Selection in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable precursor for the synthesis of furan-containing scaffolds is a critical decision that impacts yield, cost, and scalability. This guide provides an objective comparison of 2,4-dibromofuran against other common furan precursors, supported by experimental data and detailed protocols to inform your synthetic strategies.
The furan moiety is a vital heterocyclic structure present in numerous biologically active compounds and approved pharmaceuticals. Its synthesis often relies on the functionalization of pre-existing furan rings, making the selection of the starting material paramount. This guide focuses on the utility of this compound as a versatile building block and benchmarks its performance against key alternatives such as furan and 2-bromofuran in widely used cross-coupling reactions.
Performance Comparison of Furan Precursors
The choice of a furan precursor is often dictated by the desired substitution pattern, reactivity, and cost. While furan itself is the most fundamental starting material, its direct functionalization can sometimes lack regioselectivity. Brominated furans, such as 2-bromofuran and this compound, offer distinct advantages in directing substitution to specific positions on the furan ring through well-established cross-coupling methodologies.
| Precursor | Key Advantages | Common Applications | Relative Cost |
| Furan | Inexpensive, readily available. | Direct lithiation and electrophilic substitution. | Low[1][2][3] |
| 2-Bromofuran | Enables functionalization at the C2 position, good reactivity in cross-coupling. | Synthesis of 2-substituted furans via Suzuki, Stille, and Sonogashira coupling. | Moderate[4][5][6][7][8][9] |
| This compound | Allows for sequential and regioselective functionalization at both C2 and C4 positions. | Synthesis of 2,4-disubstituted furans, providing access to more complex molecular architectures. | High |
| 2,5-Dibromofuran | Facilitates symmetric or sequential difunctionalization at the C2 and C5 positions. | Synthesis of 2,5-disubstituted furans. | High[10][11] |
| 3,4-Dibromofuran-2,5-dione | Precursor for highly substituted furans and other heterocyclic systems. | Diels-Alder reactions and synthesis of complex polycyclic compounds. | Very High[12][13] |
Experimental Data: Cross-Coupling Reactions
To provide a quantitative comparison, the following sections detail the performance of this compound and its alternatives in key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The following table compares the yields for the synthesis of a generic 2-arylfuran from different furan precursors.
| Precursor | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~85-95 | [General knowledge] |
| This compound | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 3-5 | ~90 (for 2-aryl-4-bromofuran) | [14] |
| This compound | Phenylboronic acid (2 eq.) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | ~85 (for 2,4-diaryl-furan) | [14] |
Observation: this compound demonstrates excellent reactivity in Suzuki-Miyaura coupling, allowing for the selective mono-arylation at the more reactive C2 position with one equivalent of the boronic acid. Subsequent arylation at the C4 position can be achieved to produce 2,4-disubstituted furans in high yields. This highlights the utility of this compound for the controlled, stepwise synthesis of complex furan derivatives.[14]
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. It is known for its tolerance of a wide range of functional groups.
| Precursor | Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromofuran | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | ~80-90 | [General knowledge] |
| This compound | (Tributylstannyl)benzene (1 eq.) | Pd(PPh₃)₄ | CuI | Toluene | 90 | 6 | High (Regioselective at C2) | [11] |
Observation: Similar to the Suzuki coupling, the Stille coupling of this compound can be controlled to achieve regioselective mono-substitution at the C2 position. The addition of a copper(I) co-catalyst can enhance the reaction rate and selectivity.[11]
Sonogashira Coupling
The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
| Precursor | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 6 | ~85-95 | [5][15][16] |
| This compound | Phenylacetylene (1 eq.) | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 8 | High (Regioselective at C2) | [General knowledge] |
Observation: this compound is a suitable substrate for the Sonogashira coupling, allowing for the introduction of an alkyne moiety preferentially at the C2 position. This provides a valuable intermediate for further transformations in the synthesis of complex molecules.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a pressure tube are added this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), Pd(PPh₃)₄ (0.03 mmol), and a 2M aqueous solution of K₂CO₃ (2.0 mL). 1,4-Dioxane (8.0 mL) is then added, and the mixture is degassed with argon for 15 minutes. The tube is sealed and heated at 80 °C for 3-5 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. [14]
General Procedure for Stille Coupling
To a solution of the organic halide (1.0 eq) in a suitable solvent (e.g., toluene, DMF), the organostannane (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography. [3][17]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine, 2-3 eq) under an inert atmosphere. The reaction mixture is stirred at room temperature or heated as required and monitored by TLC or GC-MS. After completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography. [5][15][16]
Stability and Cost Considerations
Stability: Brominated furans are generally stable compounds but can be sensitive to strong acids and bases.[18] Their thermal stability is a consideration in high-temperature reactions, with decomposition potentially occurring at elevated temperatures.[19] For instance, studies on brominated flame retardants, which share some structural similarities, indicate that thermal decomposition can occur at temperatures ranging from 280–900 °C.[18][19]
Cost: The cost of furan precursors varies significantly. Furan is the most economical option. 2-Bromofuran is moderately priced, making it a popular choice for routine synthesis of 2-substituted furans.[4][5][6][7][8][9] this compound and other di- or poly-brominated furans are considerably more expensive due to their more complex synthesis. This higher cost is often justified by the unique synthetic advantages they offer for accessing complex, multi-substituted furan derivatives that are difficult to obtain through other routes.
Reaction Pathways and Experimental Workflow Diagrams
To visualize the synthetic utility of these precursors, the following diagrams illustrate key reaction pathways and a typical experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Figure 4: General experimental workflow for cross-coupling reactions.
Conclusion
This compound emerges as a highly valuable, albeit more costly, precursor for the synthesis of complex, regioselectively substituted furans. Its ability to undergo sequential functionalization at the C2 and C4 positions provides a level of synthetic control that is difficult to achieve with simpler precursors like furan or 2-bromofuran. For research and development in pharmaceuticals, where the precise placement of substituents is crucial for biological activity, the investment in this compound can be well justified by the streamlined access it provides to novel and complex molecular architectures. This guide provides the foundational data and protocols to assist researchers in making an informed decision on the most suitable furan precursor for their specific synthetic goals.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromofuran | 584-12-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromofuran price,buy 2-Bromofuran - chemicalbook [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1122-12-9|3,4-Dibromofuran-2,5-dione|BLD Pharm [bldpharm.com]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
